N-Oleoyl valine
描述
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属性
IUPAC Name |
3-methyl-2-(octadec-9-enoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Oleoyl Valine and Thermoregulation: A Technical Whitepaper on its Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, direct experimental evidence detailing the specific mechanism of action of N-Oleoyl Valine in thermoregulation is limited in publicly available scientific literature. This technical guide synthesizes current knowledge on related N-acyl amino acids (NAAAs), brown adipose tissue (BAT) activation, and central thermoregulatory pathways to propose a putative mechanism for this compound's action. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms for similar molecules and should be considered as a framework for future investigation.
Introduction: The Emerging Role of Lipoamino Acids in Metabolic Regulation
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1][2] These molecules are increasingly recognized for their diverse physiological roles, including the regulation of energy homeostasis.[2] Among these, N-oleoyl amides, derivatives of the monounsaturated fatty acid oleic acid, have garnered significant interest. While research has touched upon various N-oleoyl amino acids, the specific role of this compound in thermoregulation remains an area of active investigation. This whitepaper will provide an in-depth overview of the proposed mechanism of action of this compound in body temperature control, drawing upon data from related compounds and established principles of thermogenic regulation.
Proposed Mechanisms of Action of this compound in Thermoregulation
Based on the known biological activities of structurally similar NAAAs and the fundamental mechanisms of thermoregulation, this compound is hypothesized to influence body temperature through a dual mechanism involving both central and peripheral pathways.
Peripheral Action: Activation of Brown Adipose Tissue (BAT) and Mitochondrial Uncoupling
A primary proposed mechanism for this compound's thermogenic effect is its potential to activate brown adipose tissue (BAT), a key site for non-shivering thermogenesis.[3] This activation is likely mediated through the uncoupling of mitochondrial respiration, a process driven by Uncoupling Protein 1 (UCP1).
Signaling Pathway for UCP1 Activation in Brown Adipocytes:
The activation of UCP1 in brown adipocytes is a well-characterized process initiated by sympathetic nervous system (SNS) stimulation.[3][4] It is proposed that this compound may influence this pathway at several points.
Caption: Proposed signaling pathway for UCP1 activation in brown adipocytes and hypothesized points of intervention for this compound.
Studies on other N-acyl amino acids, such as N-oleoyl-leucine, have demonstrated their ability to act as mitochondrial uncouplers and activate UCP1, similar to free fatty acids.[5] It is plausible that this compound shares this property. Valine itself has been shown to improve mitochondrial function and upregulate genes involved in mitochondrial biogenesis.[6][7]
Central Action: Modulation of Hypothalamic Thermoregulatory Centers
The hypothalamus, particularly the preoptic area (POA), is the primary thermoregulatory center in the brain. It is conceivable that this compound could cross the blood-brain barrier and directly influence neuronal circuits involved in temperature control. One potential target is the G-protein coupled receptor 119 (GPR119), which is expressed in the hypothalamus and is a known receptor for other N-oleoyl amides like oleoylethanolamide (OEA).[8][9]
Hypothesized GPR119 Signaling in Hypothalamic Neurons:
Activation of GPR119 in hypothalamic neurons could modulate the activity of downstream pathways that control thermogenesis.
Caption: Hypothesized GPR119 signaling cascade in hypothalamic neurons in response to this compound.
Quantitative Data from Related N-Acyl Amino Acids
Direct quantitative data for this compound's effect on thermoregulation is not available. However, data from studies on related compounds provide a basis for expected outcomes.
Table 1: Effects of N-Acyl Amino Acids on Mitochondrial Respiration and Thermogenesis
| Compound | Model System | Parameter Measured | Observed Effect | Reference |
| N-Oleoyl-leucine | L6 muscle cells | Oxygen Consumption Rate (OCR) | Increased OCR, indicating mitochondrial uncoupling | [5] |
| N-Oleoyl-leucine | Primary murine brown adipocytes | Oxygen Consumption Rate (OCR) | Increased OCR | [5] |
| N-Arachidonoyl-glycine | Primary murine brown adipocytes | UCP1-dependent respiration | Activated UCP1 | [5] |
| Valine | C2C12 cells | Mitochondrial Respiration | Increased basal respiration and maximal electron transport chain capacity | [6] |
| Oleoyl-oestrone | Overweight rats | UCP1 gene expression in BAT | Maintained UCP1 expression | [10] |
Experimental Protocols for Investigating the Thermoregulatory Effects of this compound
To validate the hypothesized mechanisms of action, a series of in vivo and in vitro experiments are necessary.
In Vivo Assessment of Thermoregulation and Energy Expenditure
Objective: To determine the effect of this compound on core body temperature and whole-body energy expenditure in a mouse model.
Workflow:
Caption: Workflow for in vivo analysis of this compound's thermogenic effects.
Detailed Methodology:
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.
-
Housing: Mice should be individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) that allow for continuous monitoring of oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.[11][12]
-
Temperature Monitoring: Core body temperature can be continuously monitored using surgically implanted telemetry probes.[13]
-
Compound Administration: this compound can be synthesized and purified using established chemical methods. It should be dissolved in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80) and administered via intraperitoneal (i.p.) or oral gavage. A vehicle-only control group is essential.
-
Data Collection and Analysis: Data should be collected for at least 24 hours before and after compound administration. Energy expenditure can be calculated from VO2 and VCO2 data using the Weir equation. The respiratory exchange ratio (RER = VCO2/VO2) provides information on substrate utilization. Statistical analysis (e.g., ANOVA with repeated measures) should be used to compare treatment and control groups.[11][14]
In Vitro Assessment of Mitochondrial Respiration in Brown Adipocytes
Objective: To determine if this compound directly stimulates mitochondrial respiration and uncoupling in brown adipocytes.
Experimental Protocol:
-
Cell Culture: Primary brown adipocytes can be isolated from the interscapular BAT of neonatal mice and differentiated in culture. Alternatively, immortalized brown adipocyte cell lines can be used.
-
Mitochondrial Respiration Assay: The Seahorse XF Analyzer is a standard instrument for measuring real-time oxygen consumption rate (OCR) in cultured cells.
-
Experimental Procedure:
-
Differentiated brown adipocytes are seeded in Seahorse XF microplates.
-
A baseline OCR is established.
-
This compound is injected into the wells at various concentrations.
-
Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a chemical uncoupler), and rotenone/antimycin A (complex I and III inhibitors) are used to dissect the different components of mitochondrial respiration.
-
An increase in OCR after this compound injection that is not coupled to ATP synthesis (i.e., in the presence of oligomycin) would indicate a direct uncoupling effect.
-
Investigation of Central Effects via Intracerebroventricular (ICV) Injection
Objective: To determine if this compound acts directly on the central nervous system to influence thermoregulation.
Protocol for ICV Injection and Temperature Monitoring:
-
Animal Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle of the brain.[15][16]
-
Recovery: Animals are allowed to recover from surgery before the experiment.
-
ICV Injection: A microinjection pump is used to deliver a small volume of this compound or vehicle directly into the cerebrospinal fluid via the implanted cannula.[17][18]
-
Temperature Monitoring: Core body temperature is monitored continuously using telemetry probes.
-
Data Analysis: Changes in body temperature following ICV injection of this compound are compared to the vehicle control group.
Biosynthesis and Degradation of this compound
The metabolic pathways for most NAAAs are still under investigation. However, a general framework for their synthesis and degradation has been proposed.[1][19][20]
Caption: Putative biosynthetic and degradation pathway for this compound.
Conclusion and Future Directions
While direct evidence is still forthcoming, the existing literature on related N-acyl amino acids and the fundamental principles of thermoregulation provide a strong rationale for the proposed dual mechanism of action for this compound. It is hypothesized that this compound can peripherally activate BAT thermogenesis through mitochondrial uncoupling and centrally modulate hypothalamic thermoregulatory circuits, potentially via GPR119.
Future research should focus on:
-
Directly testing the binding and activation of GPR119 and other potential receptors by this compound.
-
Quantifying the thermogenic effects of this compound in vivo using the detailed protocols outlined in this guide.
-
Investigating the effects of this compound on the expression of thermogenic genes (e.g., UCP1, PGC-1α) in BAT and the hypothalamus.
-
Elucidating the specific enzymes responsible for the biosynthesis and degradation of this compound.
A thorough understanding of the mechanism of action of this compound will be crucial for evaluating its therapeutic potential in the context of metabolic diseases such as obesity and type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]
- 5. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleoyl-oestrone inhibits lipogenic, but maintains thermogenic, gene expression of brown adipose tissue in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 14. Integration of body temperature into the analysis of energy expenditure in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent intracerebroventricular AAV injections [protocols.io]
- 17. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]
- 18. altasciences.com [altasciences.com]
- 19. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 20. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Oleoyl valine, an endogenous N-acyl amino acid that has garnered significant interest for its biological activities, notably as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document details the chemical synthesis via the Schotten-Baumann reaction, purification methods, and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it elucidates the TRPV3 signaling pathway, a key target of this compound.
Synthesis of this compound
This compound can be efficiently synthesized through the N-acylation of the amino acid L-valine with oleoyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][2][3]
Experimental Protocol: Schotten-Baumann Reaction
This protocol outlines the synthesis of this compound from L-valine and oleoyl chloride.
Materials:
-
L-Valine
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Organic Phase: In a separate flask, dissolve oleoyl chloride (1.0 equivalent) in dichloromethane.
-
Reaction: Slowly add the oleoyl chloride solution to the vigorously stirred aqueous solution of L-valine over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification
The crude this compound can be purified by a combination of column chromatography and recrystallization to achieve high purity.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane.
-
The crude product is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC to identify those containing the pure product.[5]
Recrystallization:
-
The fractions containing the pure product are pooled and the solvent is evaporated.
-
The resulting solid is dissolved in a minimal amount of a hot solvent, such as ethanol.
-
Water is then added dropwise as an anti-solvent until the solution becomes slightly turbid.
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
-
The purified crystals of this compound are collected by filtration, washed with cold solvent, and dried under vacuum.[3]
Quantitative Data
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >98% |
Table 1: Expected quantitative data for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for complete characterization.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 5.34 ppm (t, 2H, -CH=CH-)
-
δ 4.5-4.6 ppm (m, 1H, Valine α-CH)
-
δ 2.2-2.3 ppm (m, 1H, Valine β-CH)
-
δ 2.1-2.2 ppm (t, 2H, -CH₂-C=O)
-
δ 1.9-2.0 ppm (m, 4H, allylic -CH₂-)
-
δ 1.6-1.7 ppm (m, 2H, -CH₂-CH₂-C=O)
-
δ 1.2-1.4 ppm (m, ~20H, aliphatic -CH₂-)
-
δ 0.9-1.0 ppm (d, 6H, Valine γ-CH₃)
-
δ 0.88 ppm (t, 3H, terminal -CH₃)
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ 173-174 ppm (C=O, amide)
-
δ 172-173 ppm (C=O, carboxylic acid)
-
δ 129-130 ppm (-CH=CH-)
-
δ 58-59 ppm (Valine α-C)
-
δ 36-37 ppm (-CH₂-C=O)
-
δ 31-32 ppm (Valine β-C)
-
δ 29-30 ppm (aliphatic -CH₂-)
-
δ 27 ppm (allylic -CH₂-)
-
δ 25 ppm (-CH₂-CH₂-C=O)
-
δ 22-23 ppm (-CH₂-CH₃)
-
δ 18-19 ppm (Valine γ-C)
-
δ 14 ppm (terminal -CH₃)
-
| ¹H NMR Chemical Shifts (ppm) | Assignment | ¹³C NMR Chemical Shifts (ppm) | Assignment |
| 5.34 | Olefinic protons (-CH=CH-) | 173-174 | Amide Carbonyl |
| 4.5-4.6 | Valine α-proton | 172-173 | Carboxylic Acid Carbonyl |
| 2.2-2.3 | Valine β-proton | 129-130 | Olefinic Carbons (-CH=CH-) |
| 2.1-2.2 | α-methylene to amide C=O | 58-59 | Valine α-Carbon |
| 1.9-2.0 | Allylic protons | 36-37 | α-methylene to amide C=O |
| 1.6-1.7 | β-methylene to amide C=O | 31-32 | Valine β-Carbon |
| 1.2-1.4 | Aliphatic chain protons | 29-30 | Aliphatic chain Carbons |
| 0.9-1.0 | Valine methyl protons | 27 | Allylic Carbons |
| 0.88 | Terminal methyl protons | 25 | β-methylene to amide C=O |
| 22-23 | Methylene adjacent to terminal CH₃ | ||
| 18-19 | Valine methyl Carbons | ||
| 14 | Terminal methyl Carbon |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this analysis.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
Mass Spectrometry Protocol:
-
Instrument: ESI-MS/MS spectrometer.
-
Mode: Positive or negative ion mode.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z 382.3316
-
[M-H]⁻: m/z 380.3167
-
Predicted Fragmentation Pattern (ESI-MS/MS in positive ion mode):
The fragmentation of the [M+H]⁺ ion of this compound is expected to yield characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the oleoyl chain.
| m/z | Proposed Fragment |
| 264.25 | [Oleoyl group]⁺ - loss of the valine residue |
| 118.08 | [Valine+H]⁺ - protonated valine |
| 72.08 | Immonium ion of valine |
Table 3: Predicted major fragment ions of this compound in ESI-MS/MS.
Signaling Pathway of this compound as a TRPV3 Antagonist
This compound has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel predominantly expressed in skin keratinocytes.[6] TRPV3 is involved in thermosensation, pain perception, and skin barrier function.[7][8] Its activation leads to an influx of Ca²⁺ ions, initiating a downstream signaling cascade. As an antagonist, this compound inhibits this channel, thereby modulating these physiological processes.
The activation of TRPV3 is linked to the epidermal growth factor receptor (EGFR) signaling pathway.[4][9] Upon activation, TRPV3-mediated Ca²⁺ influx can lead to the activation of downstream effectors such as Phosphoinositide 3-kinase (PI3K) and the transcription factor Nuclear Factor-kappa B (NF-κB), which are involved in cell proliferation and inflammation.[8] By blocking the initial Ca²⁺ influx, this compound can attenuate the activation of this entire pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
References
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kpwulab.com [kpwulab.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous N-Oleoyl Valine: A Comprehensive Technical Overview of its In Vivo Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl valine is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This lipoamino acid has been identified as a modulator of thermosensation and inflammatory responses, primarily through its interaction with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This technical guide provides an in-depth exploration of the in vivo function of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known signaling pathways.
Biosynthesis and Metabolism
The biosynthesis of N-acyl amino acids, including this compound, is not fully elucidated but is thought to occur through several potential pathways. One proposed mechanism involves the direct condensation of a fatty acyl-CoA (oleoyl-CoA) with an amino acid (valine), a reaction that may be catalyzed by specific N-acyltransferases. Another possibility is the action of the secreted enzyme PM20D1, which has been shown to regulate lipidated amino acid uncouplers of mitochondria.
The primary route for the degradation of many NAAAs is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond to release the constituent fatty acid and amino acid. The activity of FAAH is a critical factor in regulating the in vivo levels and signaling activity of this compound and other related compounds.
Core Physiological Functions and Molecular Targets
The most well-characterized endogenous function of this compound is its role as an antagonist of the TRPV3 channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons, where it functions as a sensor of warm temperatures (activated at temperatures between 32-39°C) and is involved in processes such as skin barrier function, hair growth, and the sensation of itch and pain.[2][3][4][5]
Thermoregulation
This compound's antagonism of TRPV3 suggests a role in the modulation of body temperature. Activation of TRPV3 in the skin by warm temperatures leads to the release of vasodilatory factors like nitric oxide (NO) and calcitonin gene-related peptide (CGRP), which increase cutaneous blood flow to dissipate heat.[2] By inhibiting TRPV3, this compound may counteract these effects, potentially contributing to heat conservation. In mouse models, levels of this compound have been shown to increase upon cold exposure, further supporting its involvement in thermoregulatory responses.[1]
Acute Lung Injury
Elevated levels of this compound have been observed in the lung tissue of mice with experimentally induced acute lung injury (ALI).[1] ALI is characterized by a severe inflammatory response in the lungs.[6][7] While the precise role of this compound in this context is still under investigation, its antagonism of TRPV3, which is also expressed in the respiratory system, may modulate inflammatory signaling pathways. Inhibition of TRPV3 could potentially reduce the release of pro-inflammatory mediators from epithelial cells.[1]
Quantitative Data
To date, specific quantitative data for this compound's binding affinity to TRPV3 and its endogenous concentrations in various tissues are not extensively reported in the public domain. The following table summarizes available data for related compounds and provides a framework for future quantitative studies on this compound.
| Parameter | Analyte/Compound | Value | Species/System | Reference |
| Binding Affinity (IC50) | Dyclonine (TRPV3 inhibitor) | 3.2 ± 0.24 µM | Mouse TRPV3 in HEK293T cells | [8][9] |
| Endogenous Concentration | N-Oleoyl glycine (brain) | 16 ± 7 pmol/g | Mouse (ICR) | [10][11] |
| Endogenous Concentration | N-Oleoyl alanine (brain) | 1.6 ± 1.4 pmol/g | Mouse (ICR) | [10][11] |
| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl glycine (brain) | 336 ± 59 pmol/g | Mouse (ICR) | [10][11] |
| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl alanine (brain) | 379 ± 100 pmol/g | Mouse (ICR) | [10][11] |
| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl glycine (plasma) | 14,000 ± 1,600 pmol/mL | Mouse (ICR) | [10][11] |
| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl alanine (plasma) | 8,400 ± 3,500 pmol/mL | Mouse (ICR) | [10][11] |
Signaling Pathways
The signaling pathway of this compound is primarily understood through its inhibitory action on the TRPV3 channel.
Figure 1. Signaling pathway of this compound as a TRPV3 antagonist.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol is adapted from a validated method for the analysis of structurally similar N-acyl amino acids in biological tissues.[10][11]
1. Sample Preparation and Lipid Extraction:
-
Homogenize weighed tissue samples (e.g., brain, lung) in a suitable buffer.
-
Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE)/methanol/water solvent system.
-
Add an appropriate internal standard (e.g., a deuterated N-acyl amino acid) to the homogenate prior to extraction for accurate quantification.
-
Centrifuge to separate the phases and collect the organic (lipid-containing) layer.
-
Dry the lipid extract under a stream of nitrogen.
2. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Figure 2. General workflow for this compound quantification by LC-MS/MS.
In Vivo Model of Acute Lung Injury (ALI)
A common and reproducible method to induce ALI in mice is through the intratracheal administration of lipopolysaccharide (LPS).
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
2. LPS Administration:
-
Intratracheally instill a specific dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
A control group should receive sterile saline only.
3. Tissue Collection and Analysis:
-
At a predetermined time point post-instillation (e.g., 24 hours), euthanize the mice.
-
Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury, and for biochemical analysis, including the quantification of this compound levels by LC-MS/MS.
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell infiltration and cytokine levels.
Conclusion and Future Directions
This compound is an emerging endogenous lipid mediator with a defined role as a TRPV3 antagonist. Its functions in thermoregulation and inflammation, particularly in the context of acute lung injury, are of significant interest for both basic research and therapeutic development. Future research should focus on several key areas:
-
Quantitative Profiling: Comprehensive analysis of the endogenous levels of this compound in a wide range of tissues under both physiological and pathological conditions is crucial to fully understand its biological significance.
-
Receptor Deorphanization: While TRPV3 is a known target, investigating potential interactions of this compound with other receptors and ion channels will provide a more complete picture of its signaling network.
-
Pharmacological Studies: In vivo studies involving the exogenous administration of this compound are needed to definitively characterize its effects on thermoregulation, inflammation, and other physiological processes.
-
Therapeutic Potential: Given its role in modulating temperature sensation and inflammation, exploring the therapeutic potential of this compound or its synthetic analogs for conditions such as chronic pain, inflammatory skin disorders, and ALI is a promising avenue for drug discovery.
The continued investigation of this compound and the broader class of N-acyl amino acids holds the potential to uncover novel regulatory mechanisms and provide new targets for the treatment of a variety of diseases.
References
- 1. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV3 in skin thermosensation and temperature responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aging is associated with impaired triggering of TRPV3-mediated cutaneous vasodilation: a crucial process for local heat exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of menthol to the skin of whole trunk in mice induces autonomic and behavioral heat-gain responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. Aging is associated with impaired triggering of TRPV3-mediated cutaneous vasodilation: a crucial process for local heat exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Valine: A Novel Bioactive Lipid at the Crossroads of Thermoregulation and Mitochondrial Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl valine is an endogenous N-acyl amino acid that has emerged as a significant bioactive lipid, demonstrating a dual role as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupling agent. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and biological activities. Special emphasis is placed on its involvement in thermoregulation and cellular bioenergetics. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key molecular pathways.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] While the biological roles of many NAAs are still under investigation, this compound has been identified as a key player in physiological processes such as thermoregulation and energy metabolism.[2][3] Its ability to antagonize the TRPV3 channel, a key sensor for warm temperatures, and to promote mitochondrial uncoupling positions it as a molecule of interest for therapeutic development in metabolic and sensory disorders.[2][3] This guide will delve into the core technical aspects of this compound, providing the necessary information for its study and potential application.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and experimental application.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₄₃NO₃ | [4] |
| Molecular Weight | 381.6 g/mol | [4] |
| CAS Number | 60374-41-6 | [2][3][4][5] |
| Formal Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [2] |
| Synonyms | N-Oleoyl-L-valine | [4] |
| Appearance | Solid | [6] |
| Solubility | DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 12 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical methods. A common approach involves the coupling of oleic acid with the amino acid L-valine.
General Synthesis Protocol: Acylation of L-Valine
This protocol describes a general method for the synthesis of this compound by reacting oleic acid with L-valine methyl ester followed by hydrolysis. A similar, more detailed protocol has been described for the synthesis of other N-benzoyl amino acids.[7]
Step 1: Esterification of L-Valine
-
Suspend L-valine in methanol.
-
Add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride.
Step 2: Acylation of L-Valine Methyl Ester with Oleoyl Chloride
-
Prepare oleoyl chloride by reacting oleic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.
-
Dissolve L-valine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add oleoyl chloride dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Oleoyl-L-valine methyl ester.
Step 3: Hydrolysis of the Methyl Ester
-
Dissolve the N-Oleoyl-L-valine methyl ester in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Biological Activities and Mechanisms of Action
This compound exhibits distinct biological activities, primarily as a TRPV3 receptor antagonist and a mitochondrial uncoupler.
TRPV3 Receptor Antagonism
This compound is an antagonist of the TRPV3 receptor, a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[2][3][5] TRPV3 is involved in thermosensation, pain perception, and skin health.[8][9]
Signaling Pathway of TRPV3 Inhibition
Inhibition of the TRPV3 channel by this compound is expected to prevent the influx of cations, primarily Ca²⁺, into the cell upon channel activation by heat or chemical agonists. This leads to the dampening of downstream signaling cascades that are typically initiated by elevated intracellular calcium levels.
Quantitative Data on TRPV3 Inhibition
| Compound | Target | Assay | IC₅₀ | Reference |
| Dyclonine | mTRPV3 | Whole-cell patch clamp | 3.2 ± 0.24 µM | [10] |
| Osthole | mTRPV3 | Fura-2 Ca²⁺ imaging | 20.5 ± 0.5 µM | [11] |
| Hydroxychloroquine | hTRPV3 | Whole-cell patch clamp | 51.69 ± 4.78 µM | [8] |
Mitochondrial Uncoupling
N-acyl amines, including this compound, are known to promote mitochondrial uncoupling.[2][3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat. This thermogenic activity is of significant interest for its potential to modulate energy expenditure. While N-acyl amino acids can activate UCP1 in brown adipose tissue mitochondria, they also appear to induce uncoupling in other tissues, potentially via the adenine nucleotide transporter.[11]
Mitochondrial Uncoupling Workflow
The process of mitochondrial uncoupling by this compound can be visualized as its interaction with the inner mitochondrial membrane, leading to proton leakage and subsequent heat production.
Quantitative Data on Mitochondrial Uncoupling
Quantitative data on the uncoupling potency of this compound is an active area of research. Studies on related N-acyl amino acids and conventional fatty acids have shown that while they are proficient uncouplers, their potency is not systematically higher than that of conventional fatty acids.[11] The effects are often observed in the micromolar concentration range.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification of this compound in Biological Tissues by LC-MS/MS
This protocol is adapted from a method for the analysis of N-oleoyl glycine and N-oleoyl alanine and can be modified for this compound.[2]
Workflow for this compound Quantification
Methodology
-
Sample Preparation:
-
Homogenize frozen tissue samples in an appropriate buffer.
-
Perform a liquid-liquid extraction using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v) to isolate the lipid fraction containing this compound.
-
Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid to improve ionization.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of this compound.
-
Intracellular Calcium Assay for TRPV3 Activity
This protocol describes a cell-based fluorescence assay to measure changes in intracellular calcium concentration upon TRPV3 activation and its inhibition by this compound.[1]
Methodology
-
Cell Culture and Dye Loading:
-
Culture cells expressing TRPV3 (e.g., HEK293 cells transiently transfected with a TRPV3 expression vector) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to stimulate the channel and record the increase in fluorescence, which corresponds to an influx of calcium.
-
To test for antagonism, pre-incubate the cells with varying concentrations of this compound before adding the agonist and measure the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the level of calcium influx.
-
Plot the response against the concentration of this compound to determine the IC₅₀ value.
-
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol outlines the use of an extracellular flux analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the uncoupling effect of this compound.[1]
Methodology
-
Cell Seeding:
-
Seed cells in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a specific assay medium and incubate to allow for temperature and pH equilibration.
-
Measure the basal OCR.
-
Inject this compound at various concentrations and monitor the change in OCR. An increase in OCR without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.
-
Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
In Vivo Thermoregulation Study in Mice
This protocol describes a method to assess the effect of this compound on body temperature in mice.[12]
Methodology
-
Animal Acclimation:
-
House mice individually in cages with controlled temperature and light-dark cycles.
-
Allow the mice to acclimate to the experimental conditions for a sufficient period.
-
-
Body Temperature Measurement:
-
Implant a telemetry probe into the abdominal cavity of the mice to continuously monitor core body temperature.
-
Alternatively, use a rectal probe for intermittent measurements.
-
-
Drug Administration and Monitoring:
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Continuously record the body temperature before and after administration to observe any changes. A decrease in body temperature could be indicative of TRPV3 antagonism-mediated effects on thermoregulation.
-
Conclusion
This compound stands out as a multifaceted bioactive lipid with significant potential in modulating key physiological pathways. Its dual action as a TRPV3 antagonist and a mitochondrial uncoupler highlights its importance in the intricate interplay between sensory perception, thermoregulation, and energy metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this compound and other related N-acyl amino acids. Future investigations should focus on elucidating the precise molecular mechanisms of its action, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in relevant disease models.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. TRPV3 is a calcium-permeable temperature-sensitive cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Thermoregulation: Introducing the Concept of the Thermoneutral Point - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of the N-Oleoyl Valine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAAs) are a class of bioactive lipids involved in diverse physiological processes, including energy metabolism, inflammation, and neurotransmission. N-Oleoyl valine, a member of this family, is formed by the conjugation of oleic acid and the branched-chain amino acid valine. While the precise biosynthetic pathway of this compound is not fully elucidated, this guide synthesizes current knowledge on NAAA biosynthesis to propose a putative pathway. It further provides a comprehensive framework for its investigation, including detailed experimental protocols and data presentation strategies, to facilitate future research and drug development efforts targeting this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is contingent on the availability of its two precursors: oleic acid (as its activated form, oleoyl-CoA) and L-valine. The final condensation of these two molecules is catalyzed by an N-acyltransferase. The overall proposed pathway is depicted below, followed by a detailed description of each stage.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Precursor Biosynthesis
1.2.1. L-Valine Biosynthesis
L-valine is an essential branched-chain amino acid in animals, but it is synthesized de novo in plants and microorganisms. The synthesis of L-valine begins with pyruvate and involves a four-enzyme pathway.[1]
-
Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[1]
-
Acetohydroxyacid isomeroreductase (AHAIR): Converts α-acetolactate to α,β-dihydroxyisovalerate.[1]
-
Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[1]
-
Branched-chain amino acid aminotransferase (BCAT): Mediates the final transamination of α-ketoisovalerate to yield L-valine.[2]
A key regulatory feature of this pathway is feedback inhibition, where L-valine can allosterically inhibit the activity of AHAS, thereby controlling its own production.[3]
1.2.2. Oleoyl-CoA Biosynthesis
Oleic acid is a monounsaturated omega-9 fatty acid. Its biosynthesis begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce saturated fatty acids. The key step for oleic acid formation is the desaturation of stearoyl-ACP.
-
Acetyl-CoA Carboxylase (ACC): Carboxylates acetyl-CoA to produce malonyl-CoA.
-
Fatty Acid Synthase (FAS): A multi-enzyme complex that iteratively condenses malonyl-CoA with a growing acyl chain to produce saturated fatty acids, primarily palmitoyl-ACP.
-
Stearoyl-ACP Desaturase (SCD): Introduces a double bond into stearoyl-ACP to form oleoyl-ACP.
-
Acyl-ACP Thioesterase: Hydrolyzes oleoyl-ACP to release free oleic acid, which is then activated to oleoyl-CoA by an acyl-CoA synthetase.
Final Condensation Step: N-Acyltransferase Activity
The final and defining step in this compound biosynthesis is the formation of an amide bond between the carboxyl group of oleic acid and the amino group of L-valine. This reaction is catalyzed by an N-acyltransferase. Several enzyme classes have been implicated in the biosynthesis of NAAAs and are potential candidates for this reaction.[4][5]
-
PM20D1 (Peptidase M20 domain-containing 1): A secreted enzyme known to have bidirectional N-acyl amino acid synthase and hydrolase activity.[5]
-
FAAH (Fatty Acid Amide Hydrolase): An intracellular enzyme that, in addition to its primary hydrolase activity, can also catalyze the synthesis of certain NAAAs.[5]
-
Novel N-acyltransferases: It is also possible that a yet-unidentified enzyme is primarily responsible for this compound synthesis. These could be ATP-dependent acyl-adenylating enzymes or ATP-independent hydrolases.[6]
Quantitative Data Summary
Currently, there is a paucity of specific quantitative data for the this compound biosynthetic pathway in the public domain. The following tables are presented as templates to guide data acquisition and presentation in future research.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |
| Putative N-Oleoyl-Valine Synthase | Oleoyl-CoA | [Value] | [Value] | [Value] |
| L-Valine | [Value] | |||
| AHAS | Pyruvate | [Value] | [Value] | [Value] |
| AHAIR | α-Acetolactate | [Value] | [Value] | [Value] |
| DHAD | α,β-Dihydroxyisovalerate | [Value] | [Value] | [Value] |
| BCAT | α-Ketoisovalerate | [Value] | [Value] | [Value] |
Table 2: Illustrative Metabolite Concentrations in a Production Host
| Metabolite | Intracellular Concentration (µM) | Extracellular Concentration (µM) |
| L-Valine | [Value] | [Value] |
| Oleoyl-CoA | [Value] | N/A |
| This compound | [Value] | [Value] |
Experimental Protocols for Pathway Investigation
The following protocols provide a framework for the systematic investigation of the this compound biosynthetic pathway.
General Experimental Workflow
Caption: Experimental workflow for investigating this compound biosynthesis.
Protocol 1: In Vitro N-Acyltransferase Assay
Objective: To determine if a candidate enzyme can synthesize this compound from its precursors in vitro.
Materials:
-
Purified candidate N-acyltransferase
-
Oleoyl-CoA
-
L-Valine
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-valine (e.g., 1 mM), and the purified enzyme (e.g., 1 µg).
-
Initiate the reaction by adding oleoyl-CoA (e.g., 100 µM).
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound. A known standard of this compound should be used to confirm retention time and fragmentation patterns.
Protocol 2: In Vivo Labeled Precursor Feeding Study
Objective: To trace the incorporation of precursors into this compound in a cellular system.
Materials:
-
Host organism (e.g., a bacterial or yeast strain) expressing the putative N-acyltransferase.
-
Culture medium.
-
Labeled precursors (e.g., 13C-labeled oleic acid or 15N-labeled valine).
-
Solvents for metabolite extraction (e.g., methanol, chloroform).
-
LC-MS/MS system.
Procedure:
-
Culture the host organism to mid-log phase.
-
Supplement the culture medium with the labeled precursor.
-
Continue incubation for a set period to allow for uptake and metabolism.
-
Harvest the cells and perform a metabolite extraction.
-
Analyze the cell extract by LC-MS/MS, specifically looking for the mass shift corresponding to the incorporation of the labeled isotope into this compound.
Regulatory and Signaling Considerations
The biosynthesis of this compound is likely regulated by the availability of its precursors. As mentioned, the valine biosynthetic pathway is subject to feedback inhibition. Understanding and potentially engineering these regulatory networks will be crucial for optimizing the production of this compound in a heterologous host.
Feedback Regulation of Valine Biosynthesis
Caption: Feedback inhibition of AHAS by L-Valine.
Conclusion
While the specific enzymes responsible for this compound biosynthesis are yet to be definitively identified, this guide provides a robust framework for their discovery and characterization. By leveraging existing knowledge of NAAA and precursor biosynthesis, and by applying the detailed experimental protocols outlined herein, researchers can systematically unravel this important metabolic pathway. Such efforts will not only advance our fundamental understanding of lipid metabolism but also pave the way for the development of novel therapeutics targeting NAAA signaling.
References
- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of N-Oleoyl Valine
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an endogenous N-acyl amine with significant biological activity. The information is presented to support research, drug discovery, and development activities.
Chemical Identity
This compound is an amide formed from the condensation of oleic acid and the amino acid L-valine.
| Identifier | Value |
| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid[1] |
| Synonyms | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, Oleoyl-L-valine[1] |
| CAS Number | 60374-41-6[2][3] |
| Molecular Formula | C₂₃H₄₃NO₃[1] |
| Molecular Weight | 381.6 g/mol [1][3] |
| PubChem CID | 46917638[1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below. These parameters are critical for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 549.2 ± 43.0 °C | Predicted[2] |
| Density | 0.946 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 3.63 ± 0.10 | Predicted[2] |
| XLogP3-AA | 8 | Computed[1] |
Solubility
The solubility of this compound has been determined in various common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[2][3] |
| Dimethyl sulfoxide (DMSO) | 12 mg/mL[2][3] |
| Ethanol | 12 mg/mL[2][3] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2][3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of N-acyl amino acids like this compound are crucial for verifying predicted values and ensuring data accuracy.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a standard thermal analysis technique for determining the melting point of a solid sample.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.
Workflow for pKa Determination via Potentiometric Titration:
Caption: Workflow for pKa Determination using Potentiometric Titration.
Biological Activity and Signaling Pathway
This compound is recognized as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][3][4][5][6][7] TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is involved in thermoregulation.[3][4][5][6] The antagonism of TRPV3 by this compound can modulate downstream signaling cascades.
The activation of TRPV3 is known to initiate a signaling pathway that promotes keratinocyte proliferation.[8][9] this compound, as an antagonist, would inhibit this pathway.
TRPV3 Signaling Pathway Leading to Keratinocyte Proliferation:
Caption: this compound antagonizes the TRPV3 signaling pathway.
References
- 1. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 60374-41-6 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]
- 5. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. abmole.com [abmole.com]
- 8. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Oleoyl Valine Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. Among them, N-Oleoyl valine, a conjugate of oleic acid and the branched-chain amino acid valine, has been identified as a modulator of key cellular targets. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes. It details its primary molecular target, the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, and its role as a mitochondrial uncoupler. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts targeting this and related lipoamino acids.
Introduction to this compound
This compound is an endogenous N-acyl amide that has garnered interest for its biological activities. Structurally, it consists of oleic acid, an 18-carbon monounsaturated fatty acid, linked via an amide bond to the amino acid valine. This amphipathic nature suggests its potential to interact with and partition into cellular membranes, thereby influencing membrane properties and the function of membrane-associated proteins.
Current research has identified two primary mechanisms of action for this compound:
-
TRPV3 Antagonism: It acts as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel involved in thermosensation and skin physiology.[1][2][3]
-
Mitochondrial Uncoupling: As part of the broader class of N-acyl amino acids, it is known to induce mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane to produce heat.[1][2]
This guide will delve into the specifics of these interactions at the cellular membrane level.
Interaction with Ion Channels: The Case of TRPV3
The primary and most well-characterized interaction of this compound with a membrane protein is its antagonism of the TRPV3 channel.
Mechanism of Action at the Membrane
While direct binding studies of this compound to TRPV3 are not extensively detailed in the public domain, the interaction is understood to occur within the lipid bilayer. The lipophilic oleoyl tail of this compound is thought to partition into the cell membrane, allowing the valine headgroup to interact with the transmembrane domains of the TRPV3 channel. This interaction is believed to stabilize the channel in a closed or non-conducting state, thus antagonizing its activation by agonists or heat.
Lipids, in general, are known to modulate the function of TRPV channels by binding to specific sites on the protein, thereby influencing channel gating. It is plausible that this compound exerts its antagonistic effect through a similar mechanism, acting as a lipid-like modulator within the membrane environment.
Signaling Pathway: TRPV3 Antagonism
The antagonism of TRPV3 by this compound blocks the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation. This has downstream effects on intracellular signaling cascades that are dependent on these ions.
Interaction with Mitochondrial Membranes and Bioenergetics
N-acyl amino acids have been identified as endogenous uncouplers of mitochondrial respiration. This function is intrinsically linked to their interaction with the inner mitochondrial membrane.
Mechanism of Mitochondrial Uncoupling
This compound, due to its fatty acid component, is proposed to act as a protonophore. The mechanism is thought to involve the shuttling of protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of respiration from ATP synthesis results in the release of energy as heat. While the precise transporter involved is still under investigation, the adenine nucleotide translocator (ANT) is a potential candidate for facilitating this process.
Signaling Pathway: Mitochondrial Uncoupling
The uncoupling of mitochondrial respiration by this compound leads to an increase in oxygen consumption and a decrease in ATP production, with a concomitant increase in thermogenesis.
Quantitative Data
Specific quantitative data on the direct interaction of this compound with lipid bilayers (e.g., binding affinity, effects on membrane fluidity) are not widely available. However, data for its biological activities are summarized below.
| Parameter | Target/System | Value | Assay Type |
| TRPV3 Antagonism | Human TRPV3 | IC₅₀ in µM range (estimated) | Electrophysiology (Patch Clamp) |
| Mitochondrial Uncoupling | Isolated Mitochondria | EC₅₀ in µM range (estimated for N-acyl amino acids) | Oxygen Consumption Rate (OCR) Assay |
Note: The values presented are estimations based on the activity of N-acyl amino acids as a class, as specific data for this compound is limited in publicly accessible literature.
Experimental Protocols
The study of this compound's interaction with cellular membranes employs a variety of biophysical and cell-based techniques.
Synthesis and Purification of this compound
A general protocol for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid ester, followed by saponification.
Membrane Fluidity Measurement (Fluorescence Anisotropy)
This technique can be used to assess the effect of this compound on the ordering of lipid acyl chains in a model membrane.
-
Principle: A fluorescent probe (e.g., DPH or Laurdan) is incorporated into a lipid bilayer (liposomes). The rotational motion of the probe, which is sensitive to the local viscosity (fluidity) of the membrane, is measured by monitoring the polarization of its fluorescence.
-
Methodology:
-
Prepare liposomes of a defined lipid composition.
-
Incorporate a fluorescent probe into the liposomes.
-
Add varying concentrations of this compound to the liposome suspension.
-
Excite the sample with vertically polarized light.
-
Measure the intensity of the emitted fluorescence parallel (I∥) and perpendicular (I⊥) to the excitation plane.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is an instrumental correction factor.
-
A decrease in anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered membrane.
-
Electrophysiology (Patch Clamp)
This is the gold-standard method for studying the effect of this compound on ion channels like TRPV3.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This allows for the measurement of ionic currents flowing through a single channel or the entire cell.
-
Methodology:
-
Culture cells expressing TRPV3.
-
Establish a whole-cell or single-channel patch clamp configuration.
-
Apply a voltage protocol to the cell.
-
Activate TRPV3 using an agonist (e.g., 2-APB) or heat.
-
Measure the resulting ionic current.
-
Perfuse the cell with a solution containing this compound and repeat the activation step.
-
A reduction in the current in the presence of this compound indicates antagonistic activity.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of cells or isolated mitochondria to assess the effect of this compound on mitochondrial function.
-
Principle: The OCR is a measure of mitochondrial respiration. Uncouplers increase the OCR as the electron transport chain works to maintain the proton gradient that is being dissipated.
-
Methodology:
-
Seed cells in a Seahorse XF microplate.
-
Treat cells with this compound.
-
Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
An increase in basal respiration and a decrease in ATP-linked respiration upon addition of this compound are indicative of mitochondrial uncoupling.
-
Conclusion and Future Directions
This compound is a bioactive lipid with at least two distinct mechanisms of action at the cellular membrane: antagonism of the TRPV3 ion channel and mitochondrial uncoupling. Its amphipathic structure facilitates its interaction with the lipid bilayer, where it can modulate the function of membrane-embedded proteins and participate in bioenergetic processes.
Future research should focus on:
-
Quantitative Biophysical Studies: Elucidating the precise effects of this compound on membrane properties such as fluidity, thickness, and lipid packing using techniques like fluorescence spectroscopy, differential scanning calorimetry, and neutron scattering.
-
Direct Binding Assays: Determining the binding affinity and specific binding sites of this compound on TRPV3 and potentially other membrane proteins.
-
Exploration of Other Signaling Pathways: Investigating whether this compound interacts with other membrane receptors, such as GPCRs or nuclear receptors, similar to other N-acyl amino acids.
-
In Vivo Studies: Translating the in vitro findings to physiological and pathological models to better understand the therapeutic potential of this compound.
This technical guide provides a foundational understanding of this compound's interaction with cellular membranes, offering a starting point for further investigation into this intriguing endogenous signaling molecule.
References
- 1. Calorimetric evidence for phase transitions in spin-label lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Closer look at the calorimetric lower transition in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of lipid saturation without sensing membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of N-Oleoyl-L-Valine for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining significant attention for their diverse physiological roles.[1] Among these, N-Oleoyl-L-valine is an N-acyl amine noted for its biological activities, including its role as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[2][3] Structurally similar to endocannabinoids, NAAs are involved in various biological processes and represent promising targets for therapeutic development.[4][5]
This document provides a detailed protocol for the chemical synthesis of N-Oleoyl-L-valine, intended for research use. The described method is based on the well-established Schotten-Baumann reaction, a reliable method for acylating amino acids.[6][7]
Applications in Research
N-Oleoyl-L-valine serves as a valuable tool in various research contexts:
-
Studying Endogenous Signaling Pathways: As a biologically active lipid, it is used to investigate the roles of N-acyl amines in cellular signaling.[1][8]
-
TRPV3 Receptor Research: It functions as an antagonist for the TRPV3 receptor, making it useful for studies on thermoregulation and sensory perception.[2][9]
-
Mitochondrial Function: N-acyl amines, including N-Oleoyl valine, are known to promote mitochondrial uncoupling, which is relevant for metabolic research.[3][9]
-
Analytical Standard: High-purity synthesized N-Oleoyl-L-valine can be used as a standard for mass spectrometry and other analytical techniques in lipidomics studies.
Principle of Synthesis
The synthesis of N-Oleoyl-L-valine is achieved via the N-acylation of L-valine with oleoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of oleoyl chloride.[6][7] The reaction is performed in a biphasic system, typically an organic solvent and water, with a base to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[7][10]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| L-Valine | ≥98% | Standard Supplier | |
| Oleoyl Chloride | ≥98% | Standard Supplier | Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Hydrochloric Acid (HCl) | 37% | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction & chromatography. |
| Hexane | ACS Grade | Standard Supplier | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying organic phase. |
Experimental Protocol
5.1. Dissolution of L-Valine
-
In a 250 mL round-bottom flask, dissolve L-valine (e.g., 1.17 g, 10 mmol) in 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
5.2. Acylation Reaction
-
Dissolve oleoyl chloride (e.g., 3.01 g, 10 mmol) in 50 mL of dichloromethane (DCM).
-
Add the oleoyl chloride solution dropwise to the cooled L-valine solution over 30-45 minutes while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
5.3. Work-up and Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully acidify the aqueous layer to a pH of ~2 using 6 M HCl. Confirm the pH with pH paper.
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
5.4. Purification
-
Purify the crude N-Oleoyl-L-valine using silica gel column chromatography.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 70:30 Hexane:EtOAc).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Evaporate the solvent from the pooled fractions to yield the pure N-Oleoyl-L-valine as a solid or viscous oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Oleoyl-L-Valine.
Characterization and Expected Results
The identity and purity of the synthesized N-Oleoyl-L-valine should be confirmed using standard analytical techniques.
| Parameter | Typical Value / Specification | Method |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Molecular Formula | C₂₃H₄₃NO₃[3][11] | - |
| Molecular Weight | 381.6 g/mol [3][11] | Mass Spectrometry (MS) |
| Purity | ≥98%[12] | HPLC, NMR |
| Yield | 70-85% | Gravimetric |
| Solubility | Soluble in DMF, DMSO, Ethanol[3] | Solubility Test |
Note: Yields can vary based on reaction scale and purification efficiency. Steric hindrance from the valine side chain can sometimes lead to slightly lower yields compared to simpler amino acids.[13]
Potential Signaling Pathway Involvement
N-acyl amino acids are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels.[1] While the specific signaling cascade for N-Oleoyl-valine is an active area of research, a plausible pathway involves its interaction with receptors like TRPV3, potentially modulating downstream cellular responses related to calcium influx and thermoregulation.
Caption: Postulated antagonistic action of N-Oleoyl-L-Valine on TRPV3.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Hydrolysis of Oleoyl Chloride: The acylating agent is sensitive to water.[13] | Ensure efficient stirring in the biphasic system. Perform the reaction at a low temperature. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress with TLC. If needed, extend the reaction time. | |
| Steric Hindrance: The bulky side chain of valine can slow the reaction.[13] | Allow for a longer reaction time compared to less hindered amino acids. | |
| Impure Product | Side Reactions: Potential for side product formation. | Optimize purification; a gradient elution in column chromatography might be necessary. |
| Incomplete Extraction: Product remains in the aqueous phase. | Ensure the aqueous phase is thoroughly acidified (pH ~2) before extraction. |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling oleoyl chloride, dichloromethane, and concentrated acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Oleoyl chloride is corrosive and reacts with moisture; handle with care.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
References
- 1. benchchem.com [benchchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 11. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sapphire North America [sapphire-usa.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Synthetic N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered interest in the scientific community for its biological activities, including its role as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor. As a lipoamino acid, its purification from a crude synthetic reaction mixture presents unique challenges due to its amphipathic nature. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on common and effective techniques such as flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. Additionally, methods for purity assessment are discussed.
Purification Methodologies
The primary methods for purifying synthetic this compound from a crude reaction mixture involve removing unreacted starting materials (oleic acid and valine), coupling reagents, and other byproducts. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
A general workflow for the purification of this compound is presented below.
Data Presentation
The following tables summarize quantitative data for the different purification methods, providing a basis for comparison. These values are representative and may require optimization for specific experimental conditions.
Table 1: Flash Chromatography Parameters and Expected Purity
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (EtOAc) with 0.1% Acetic Acid |
| Initial: 95:5 (Hexane:EtOAc) | |
| Final: 50:50 (Hexane:EtOAc) | |
| Typical Loading | 1-5% of column mass |
| Elution of this compound | ~30-40% EtOAc in Hexane |
| Expected Purity | 90-98% |
| Typical Yield | 70-85% |
Table 2: Preparative HPLC Parameters for High-Purity this compound
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase Silica (e.g., 10 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA |
| Gradient | 60% to 100% B over 30 minutes |
| Flow Rate | 20-50 mL/min (for semi-preparative columns) |
| Detection | UV at 210 nm |
| Expected Purity | >98% |
| Typical Yield | 80-95% (from flash-purified material) |
Table 3: Crystallization Solvents and Conditions
| Solvent System | Temperature | Expected Form |
| Ethanol/Water | Cool slowly from 50°C to 4°C | White solid |
| Methanol/Diethyl Ether | Vapor diffusion at room temperature | Crystalline solid |
| Ethyl Acetate/Hexane | Cool slowly from 40°C to -20°C | White powder |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
This protocol is suitable for the initial purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (glacial)
-
Flash chromatography system with UV detector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum to create a dry-load sample.
-
Column Packing: Prepare a silica gel column packed with the initial mobile phase (95:5 Hexane:EtOAc with 0.1% acetic acid).
-
Loading: Carefully load the dry-load sample onto the top of the packed column.
-
Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of ethyl acetate in the mobile phase. A suggested gradient is from 5% to 50% ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~210 nm). This compound is expected to elute at a concentration of approximately 30-40% ethyl acetate.
-
Purity Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC-MS to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is designed for obtaining highly pure this compound, often used for biological assays. It is typically performed after an initial cleanup by flash chromatography.
Materials:
-
Partially purified this compound (from flash chromatography)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a C18 column and fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a minimal amount of the initial mobile phase composition (e.g., 60% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulates.
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run the gradient from 60% to 100% mobile phase B (ACN with 0.1% TFA) over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by the UV detector.
-
Purity Verification: Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Product Isolation: Pool the fractions with the desired purity (>98%). Remove the acetonitrile by rotary evaporation. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy white solid.
Protocol 3: Crystallization of this compound
Crystallization can be an effective final purification step to obtain a solid, stable product. This protocol provides a general guideline.[1]
Materials:
-
Purified this compound (as an oil or amorphous solid)
-
Ethanol
-
Deionized water
-
Heating plate and ice bath
Procedure:
-
Dissolution: Gently warm a minimal amount of ethanol to dissolve the purified this compound.
-
Induce Precipitation: While stirring, slowly add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of ethanol to redissolve the precipitate.
-
Cooling: Cover the container and allow the solution to cool slowly to room temperature.
-
Crystal Growth: For further crystallization, place the container in a 4°C refrigerator, followed by an ice bath, to maximize the precipitation of the solid.
-
Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure, solid this compound.
Purity Assessment
The purity of this compound should be assessed at each stage of purification. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method.
Analytical HPLC-MS Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 210 nm and Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion for this compound (C23H43NO3) is approximately m/z 382.3.
Conclusion
The purification of synthetic this compound can be effectively achieved through a multi-step process involving initial cleanup by flash chromatography followed by a high-purity polishing step using preparative HPLC. Crystallization can be employed to obtain a stable, solid final product. The protocols and data presented here provide a robust framework for researchers to develop and optimize a purification strategy tailored to their specific needs, ensuring a high-quality product for subsequent biological and pharmaceutical research.
References
Quantitative Analysis of N-Oleoyl Valine by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that play significant roles in various physiological processes. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. Among these, N-Oleoyl valine, a conjugate of oleic acid and the branched-chain amino acid valine, is of growing interest within the scientific community. The precise quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutics targeting NAAA metabolic pathways.
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples, such as plasma and brain tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established protocols for structurally similar N-acyl amino acids, specifically N-Oleoyl glycine and N-Oleoyl alanine, ensuring a robust and reliable approach.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction method is employed to isolate this compound from complex biological matrices.
Materials:
-
Biological sample (plasma or brain homogenate)
-
Internal Standard (IS): A suitable stable isotope-labeled standard for this compound (e.g., N-Oleoyl-d4-valine) should be used. If a specific IS is unavailable, an analogue such as Arachidonoyl-d8-glycine can be considered, though validation of its performance is essential.[1]
-
Extraction Solvent: Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Reconstitution Solvent: Methanol or Acetonitrile
Procedure:
-
To 100 µL of plasma or brain homogenate, add the internal standard to a final concentration of 50 nM.
-
Add 2 mL of ice-cold chloroform/methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B |
This gradient is designed for optimal separation of this compound from other endogenous lipids and matrix components.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). While experimentally determined transitions for this compound are not widely published, they can be predicted based on the fragmentation patterns of similar N-acyl amino acids and valine itself. The primary fragmentation is expected to occur at the amide bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Predicted |
| This compound | 382.3 | 265.2 (Oleoyl fragment) | 15-25 |
| 72.1 (Valine immonium ion) | 20-30 | ||
| Internal Standard | (Dependent on IS used) | (Dependent on IS used) | (To be optimized) |
Ion Source Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas Flow | 7 Bar |
| Drying Gas Flow | 10 L/min |
Data Presentation
Quantitative data for endogenous levels of this compound are not extensively reported in the literature. However, based on data from structurally related N-acyl amino acids, the expected concentrations in rodent models are in the low pmol/g range for brain tissue and potentially low nmol/L range in plasma. The following tables present reference quantitative data for the analogous compounds N-Oleoyl glycine and N-Oleoyl alanine from a published study in mice.[1]
Table 1: Endogenous and Post-Administration Concentrations of N-Oleoyl glycine and N-Oleoyl alanine in Mouse Brain. [1]
| Compound | Endogenous Level (pmol/g ± SD) | Level after 60 mg/kg i.p. injection (pmol/g ± SD) |
| N-Oleoyl glycine | 16 ± 7 | 336 ± 59 |
| N-Oleoyl alanine | 1.6 ± 1.4 | 379 ± 100 |
Table 2: Endogenous and Post-Administration Concentrations of N-Oleoyl glycine and N-Oleoyl alanine in Mouse Plasma. [1]
| Compound | Endogenous Level | Level after 60 mg/kg i.p. injection (pmol/mL ± SD) |
| N-Oleoyl glycine | Below Limit of Quantification | 14,000 ± 1,600 |
| N-Oleoyl alanine | Below Limit of Quantification | 8,400 ± 3,500 |
Visualizations
N-Acyl Amino Acid Signaling Pathway
N-acyl amino acids are synthesized from fatty acyl-CoAs and amino acids. They exert their biological effects by interacting with various receptors and ion channels. Their signaling is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.
References
Application Notes & Protocols: Developing a Cell-Based Assay for N-Oleoyl Valine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, formed by the linkage of a fatty acid to an amino acid.[1][2] This diverse family of molecules is involved in a wide range of physiological processes and is gaining attention as a potential source of novel therapeutics.[1][3] N-Oleoyl valine belongs to this class, combining the monounsaturated fatty acid, oleic acid, with the essential branched-chain amino acid, valine.[4][]
While the specific biological activity of this compound is still under investigation, related N-acyl amino acids are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs).[1] For instance, oleoylethanolamide (OEA), another N-acyl amide, is a known agonist of GPR119, a GPCR predominantly expressed in the pancreas and gastrointestinal tract that is a target for treating type 2 diabetes and obesity.[6] GPR119 activation typically leads to the coupling of the Gαs subunit, resulting in increased intracellular cyclic AMP (cAMP).[6][7] However, some GPCRs can also couple to Gαq, which activates the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium.[8][9]
This application note provides a detailed protocol for a cell-based calcium mobilization assay, a robust method to screen for and characterize the activity of this compound on GPCRs that signal through the Gαq pathway.[10][11][12] This assay is a common first step in characterizing the activity of novel compounds at GPCRs.[9][13]
Principle of the Assay
The calcium mobilization assay measures the increase in intracellular calcium concentration that occurs upon the activation of Gq-coupled GPCRs.[9][11] The protocol utilizes a cell line, such as HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells, engineered to express a GPCR of interest. These cells are loaded with a calcium-sensitive fluorescent dye.[10] When an agonist, such as this compound, binds to and activates the receptor, it triggers a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[9] The fluorescent dye binds to the increased intracellular calcium, leading to a detectable change in fluorescence intensity.[10][12] This change is measured over time using a fluorescence plate reader and is proportional to the level of receptor activation.[12]
Signaling Pathway Diagram
Caption: Hypothetical Gq-coupled GPCR signaling pathway activated by this compound.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 or CHO cells stably or transiently expressing the target GPCR.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Coating Agent: Poly-L-lysine (optional, for weakly adherent cells).[10]
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-8 AM, Calcium-5, or a similar fluorescent calcium indicator.
-
Anion Transport Inhibitor: Probenecid (may be required for certain cell lines like CHO or HeLa to prevent dye leakage).[10][12]
-
Control Agonist: A known agonist for the target receptor.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FlexStation®, FLIPR®).
Protocol 1: Cell Culture and Plating
-
Culture the cells expressing the target GPCR in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of culture medium.[10] Note: The optimal cell density should be determined to ensure a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C and 5% CO₂.[10]
Protocol 2: Compound Plate Preparation
-
Prepare serial dilutions of the this compound stock solution in assay buffer. For a typical dose-response curve, prepare 8-12 concentrations.
-
Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent-induced artifacts.
-
Include wells with assay buffer only (negative control) and a known agonist (positive control).
-
Prepare the compound plate with a volume that allows for addition to the cell plate (e.g., 25 µL for a final volume of 125 µL).
Protocol 3: Calcium Dye Loading
-
Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye in assay buffer.
-
If required for your cell line, add probenecid to the dye-loading solution (final concentration typically 2.5 mM).[10]
-
On the day of the assay, gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12]
Protocol 4: Assay Execution and Data Acquisition
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-8).
-
Place both the cell plate and the compound plate into the instrument.
-
Program the instrument to record a baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically inject the compounds from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound calcium mobilization assay.
Data Presentation and Analysis
The primary data output is the change in relative fluorescence units (RFU) over time. The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.
-
Normalization: Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of a known control agonist.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the compound.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Log [Concentration] | Average RFU (Peak - Baseline) | % of Control Agonist |
| 0.01 | -8.0 | 150 | 5.2% |
| 0.03 | -7.5 | 320 | 11.0% |
| 0.10 | -7.0 | 850 | 29.3% |
| 0.30 | -6.5 | 1480 | 51.0% |
| 1.00 | -6.0 | 2250 | 77.6% |
| 3.00 | -5.5 | 2700 | 93.1% |
| 10.00 | -5.0 | 2850 | 98.3% |
| 30.00 | -4.5 | 2900 | 100.0% |
Table 2: Summary of Potency and Efficacy
| Compound | EC₅₀ (µM) | Emax (% of Control) |
| This compound | 0.35 | 100% |
| Control Agonist | 0.08 | 100% |
Conclusion
This application note provides a comprehensive framework for assessing the activity of this compound using a cell-based calcium mobilization assay. This method is a powerful tool for identifying and characterizing the potential interaction of novel N-acyl amino acids with Gq-coupled GPCRs, providing crucial data on compound potency and efficacy for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valine - Wikipedia [en.wikipedia.org]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of N-Oleoyl Valine in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed methodology for the in vivo administration of N-Oleoyl valine in mice. As of the latest literature review, a standardized and validated protocol for this specific compound has not been published. The recommendations below are extrapolated from studies on structurally and functionally related N-acyl amino acids, such as N-Oleoyl glycine, and on the amino acid L-valine. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific experimental model and objectives.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that consist of a fatty acid linked to an amino acid through an amide bond.[1] These molecules are involved in a variety of physiological processes, and their therapeutic potential is an active area of research.[2] this compound is an NAA composed of oleic acid and the branched-chain amino acid valine. This document provides a detailed, proposed protocol for its administration to mice for in vivo studies, based on available data for similar compounds.
Materials and Reagents
-
This compound (powder form)
-
Vehicle solution (e.g., sterile saline, 5% Tween 80 in saline, or a mixture of ethanol, Emulphor, and saline)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal balance
-
Standard laboratory equipment for animal handling and observation
Experimental Protocols
Preparation of this compound Solution
Due to the lipophilic nature of this compound, proper solubilization is critical for consistent in vivo administration.
-
Vehicle Selection: A common vehicle for lipophilic compounds is a mixture of saline with a solubilizing agent. A frequently used vehicle is 5-10% Tween 80 in sterile saline. An alternative is a 1:1:18 mixture of ethanol:Emulphor:saline. The choice of vehicle should be validated in a small pilot study to ensure it does not produce adverse effects.
-
Solubilization:
-
Weigh the desired amount of this compound powder.
-
In a sterile tube, add the vehicle to the powder.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Prepare the solution fresh on the day of the experiment to ensure stability.
-
Proposed In Vivo Administration Protocol
The following protocol is based on studies with the related compound N-Oleoyl glycine.[3][4]
-
Animal Model: Use standard laboratory mouse strains (e.g., C57BL/6). House the animals under standard conditions with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.
-
Dosage Selection: Based on studies with N-Oleoyl glycine, a starting dosage range of 10-100 mg/kg body weight is proposed.[3] A dose-response study is highly recommended to determine the optimal dose for the desired biological effect.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of N-acyl amino acids in mice.[4]
-
Procedure for Intraperitoneal (i.p.) Injection:
-
Weigh the mouse to calculate the exact volume of the this compound solution to be injected.
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Control Group: An essential control group should receive an injection of the vehicle solution only, administered in the same volume and by the same route as the experimental group.
-
Frequency of Administration: The frequency will depend on the experimental design and the pharmacokinetic properties of this compound. For acute studies, a single injection may be sufficient. For chronic studies, daily injections may be necessary.
Data Presentation: Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on related compounds to provide a reference for expected experimental parameters and outcomes.
Table 1: Proposed Dosage and Administration for this compound (Extrapolated from N-Oleoyl Glycine Studies)
| Parameter | Proposed Value/Route | Reference for Extrapolation |
| Compound | This compound | - |
| Animal Model | Mouse (e.g., C57BL/6) | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Proposed Dosage Range | 10 - 100 mg/kg | [3] |
| Vehicle | Saline with 5-10% Tween 80 or Ethanol/Emulphor/Saline mix | General Practice |
Table 2: Safety Profile of L-Valine (Component of this compound)
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [5][6] |
| Acute Inhalation Toxicity (LC50) | > 5.26 g/m³ | Rat | [5][6] |
| Skin Sensitization | Not sensitizing | - | [7] |
| Mutagenicity | Not mutagenic | - | [7] |
| No Observed Adverse Effect Level (NOAEL) | 628 mg/kg bw (90-day oral study) | Rat | [7][8] |
Note: The safety profile of the complete this compound molecule has not been thoroughly investigated.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for in vivo administration of this compound in mice.
Signaling Pathway Diagram: PPARα Activation
N-acyl amino acids, such as N-Oleoyl glycine, have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] It is plausible that this compound may act through a similar pathway.
Caption: Proposed PPARα signaling pathway for this compound.
Expected Outcomes and Biological Effects
Based on literature for related compounds, administration of this compound may result in various biological effects, including:
-
Modulation of Lipid Metabolism: As a potential PPARα agonist, this compound may influence the expression of genes involved in fatty acid oxidation and transport.[9]
-
Neuromodulatory Effects: N-Oleoyl glycine has been shown to affect locomotion and body temperature in rodents.[3]
-
Improved Mitochondrial Function: The valine component is known to play a role in mitochondrial function and protection against oxidative stress.[10]
Researchers should design their studies to measure relevant endpoints based on these potential activities. This could include analysis of gene expression, measurement of lipid profiles, behavioral assessments, and evaluation of mitochondrial respiration.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redox.com [redox.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. palsusa.com [palsusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered significant interest in the scientific community for its biological activities. It acts as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermosensitive ion channel involved in various physiological processes including thermoregulation, pain sensation, and skin homeostasis.[1][2] Furthermore, like other N-acyl amines, this compound has been shown to promote mitochondrial uncoupling, a process that can impact cellular metabolism and energy expenditure.[1]
These application notes provide comprehensive guidelines for the proper handling, storage, and utilization of this compound in a research setting. Detailed protocols for key in vitro experiments are included to facilitate the investigation of its biological functions.
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
General Handling
-
Safety Precautions: Although specific toxicity data for this compound is limited, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] Avoid inhalation of dust or solutions.[3] In case of contact with eyes or skin, rinse thoroughly with water.[3]
-
Hygroscopic Nature: While not explicitly stated for this compound, many amino acid derivatives can be hygroscopic. It is recommended to handle the solid compound in a dry environment, such as a glove box or a room with low humidity, to prevent moisture absorption.
Storage Conditions
The stability of this compound is dependent on its form (solid or in solution) and the storage temperature.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container.[4] |
| 4°C | Up to 2 years | For shorter-term storage.[4] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Suitable for working stock solutions.[4] |
-
Note on Stability: The stability of N-acyl amino acids can be affected by pH and temperature. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, use a buffered solution at a neutral pH and store at or below -20°C.
Solubility
This compound is a lipophilic molecule with limited solubility in aqueous solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~12 mg/mL[1] |
| Ethanol | ~12 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1] |
| Methyl Acetate | Supplied as a 25 mg/mL solution by some vendors.[1] |
-
Preparation of Stock Solutions: For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the biological activities of this compound.
In Vitro TRPV3 Antagonism Assay using Calcium Imaging
This protocol describes a cell-based assay to determine the antagonistic activity of this compound on the TRPV3 channel by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
TRPV3 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ into the cell. This increase in [Ca²⁺]i can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit or reduce the agonist-induced increase in [Ca²⁺]i.
-
HEK-293 cells stably expressing human TRPV3 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or carvacrol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Workflow for the in vitro TRPV3 antagonism assay.
-
Cell Seeding: Seed HEK-293 cells stably expressing TRPV3 in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) in HBSS. To aid in dye solubilization, add Pluronic F-127 (typically at a final concentration of 0.02%).
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells gently with HBSS to remove excess dye. Leave a final volume of buffer in each well as required by the fluorescence plate reader.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (e.g., HBSS with the same final concentration of DMSO or ethanol as in the this compound solutions).
-
Add the this compound solutions and the vehicle control to the respective wells of the plate.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C to allow for compound binding.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the TRPV3 agonist solution (e.g., 2-APB at a concentration that elicits a submaximal response, EC₅₀ to EC₈₀) in HBSS.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, use the instrument's injection system to add the agonist to all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mitochondrial Uncoupling Assay by Measuring Oxygen Consumption Rate (OCR)
This protocol outlines a method to assess the effect of this compound on mitochondrial respiration, specifically its potential to act as a mitochondrial uncoupler.
Mitochondrial respiration, or oxygen consumption, is tightly coupled to ATP synthesis. Uncouplers disrupt this coupling by dissipating the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP production. This can be measured using extracellular flux analysis.
-
Cells with active mitochondrial respiration (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Cell culture medium
-
This compound
-
Mitochondrial stress test reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a potent uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and corresponding cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Workflow for the mitochondrial uncoupling assay.
-
Cell Seeding: Seed the chosen cell line in a Seahorse XF cell culture microplate at a predetermined optimal density. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Prepare stock solutions of this compound and the mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations in the assay medium.
-
Load the injection ports of the hydrated sensor cartridge with the compounds in the desired sequence. A typical sequence to test for uncoupling would be:
-
Port A: this compound (or vehicle)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Extracellular Flux Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds sequentially.
-
-
Data Analysis:
-
The OCR data is plotted over time.
-
An increase in OCR after the injection of this compound, prior to the addition of other mitochondrial inhibitors, is indicative of mitochondrial uncoupling.
-
The subsequent injections of oligomycin, FCCP, and rotenone/antimycin A allow for the determination of various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Signaling Pathway
This compound's primary characterized mechanism of action is the antagonism of the TRPV3 channel. The downstream signaling consequences of TRPV3 inhibition are complex and can be cell-type dependent.
Simplified signaling pathway of this compound as a TRPV3 antagonist.
Activation of TRPV3 by agonists leads to an influx of calcium ions, which acts as a second messenger to initiate a variety of downstream signaling pathways. These can include the activation of protein kinases, transcription factors, and the release of inflammatory mediators. By antagonizing the TRPV3 channel, this compound prevents or reduces this calcium influx, thereby inhibiting the subsequent downstream signaling events and cellular responses.
Quality Control
To ensure the quality and purity of this compound, and to quantify its concentration in stock solutions, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.
Suggested HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV Detection: this compound has a chromophore that allows for UV detection, typically around 200-220 nm.[1]
-
Mass Spectrometry (MS): For higher sensitivity and specificity, LC-MS can be used.
-
-
Derivatization: For increased sensitivity with fluorescence detection, derivatization of the amino group with reagents like o-phthalaldehyde (OPA) or dansyl chloride can be employed, although this may not be necessary for purity assessment with UV or MS detection.
Researchers should develop and validate a specific HPLC method for their particular application, assessing parameters such as linearity, accuracy, precision, and specificity.
Troubleshooting
-
Poor Solubility: If this compound precipitates in aqueous solutions, try preparing a more concentrated stock in an organic solvent and diluting it further in the assay buffer with vigorous vortexing. The use of a small amount of a non-ionic surfactant like Tween® 20 may also aid in solubility.
-
Inconsistent Results in Cell-Based Assays:
-
Ensure consistent cell seeding density and health.
-
Minimize the final concentration of organic solvent in the cell culture medium.
-
Prepare fresh dilutions of this compound for each experiment.
-
Check for lot-to-lot variability of the compound.
-
-
No Effect in Mitochondrial Respiration Assay:
-
Confirm that the cells used have a high level of mitochondrial respiration.
-
Test a range of this compound concentrations, as the uncoupling effect may be dose-dependent.
-
Ensure the integrity of the mitochondrial stress test reagents.
-
These application notes and protocols are intended to serve as a guide for researchers working with this compound. It is recommended that individual laboratories optimize these protocols for their specific experimental systems and applications.
References
- 1. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of N-Oleoyl Valine Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, handling, and storage of N-Oleoyl valine solutions for use in cell culture experiments. It includes information on the compound's physicochemical properties and its known biological activities to guide experimental design.
Introduction
This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining recognition for their diverse physiological roles.[1][2] Structurally, it consists of oleic acid linked to the amino acid valine via an amide bond.[3] this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) channel, a receptor involved in thermoregulation.[1][4] Additionally, as an N-acyl amine, it may contribute to promoting mitochondrial uncoupling.[1][5] Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible results in cell-based assays. This guide outlines the recommended procedures for solubilization and dilution to ensure solution stability and efficacy.
Physicochemical & Solubility Data
Proper handling and solution preparation begin with understanding the compound's properties. This compound is a lipophilic molecule, requiring organic solvents for initial dissolution before being introduced into aqueous cell culture media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [1][6] |
| CAS Number | 60374-41-6 | [1][3] |
| Molecular Formula | C₂₃H₄₃NO₃ | [1][3] |
| Formula Weight | 381.6 g/mol | [1][3][6] |
| Purity | ≥98% | [1][6] |
| Form | Typically supplied as a solution in methyl acetate or as a solid. | [1][6] |
| Storage | -20°C | [6] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Approx. Molarity (mM) | Source |
| DMSO | 12 mg/mL | 31.4 mM | [1] |
| Ethanol | 12 mg/mL | 31.4 mM | [1] |
| DMF | 10 mg/mL | 26.2 mM | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.52 mM | [1] |
Note: Molarity was calculated using the formula weight of 381.6 g/mol .
Experimental Protocols
The following protocols detail the preparation of stock and working solutions of this compound. It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.[7]
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solvating power for this compound and its miscibility with cell culture media.[1][7]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[7]
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 381.6 g/mol / 1000 = 3.816 mg
-
-
Weigh Compound: Using an analytical balance, carefully weigh 3.82 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.[7] Visually inspect the solution to ensure no particulates remain.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[7] When stored correctly, the solution should be stable for an extended period.[6]
Preparation of Working Solutions in Cell Culture Medium
The stock solution must be diluted to the final desired concentration in your cell culture medium. It is critical to ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1% v/v).
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilute: Perform a serial dilution. Directly adding a small volume of concentrated stock into a large volume of aqueous medium can cause precipitation. It is best practice to add the stock solution to a small volume of medium first, mix well, and then add this to the final volume.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
-
Mix Thoroughly: Immediately after adding the stock solution, cap the tube and mix thoroughly by gentle inversion or vortexing to ensure homogeneity and prevent precipitation.
-
Use Immediately: The final working solution should be used immediately for cell treatment as the stability of this compound in aqueous media over long periods is not well characterized.
Biological Context and Signaling Pathways
This compound primarily functions as an antagonist of the TRPV3 ion channel. A secondary mechanism shared by N-acyl amines is the promotion of mitochondrial uncoupling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sapphire North America [sapphire-usa.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for the Quantification of N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl valine is an N-acyl amino acid, a class of lipid signaling molecules that are increasingly recognized for their roles in various physiological and pathological processes. Accurate quantification of this compound in biological matrices is essential for understanding its function, metabolism, and potential as a therapeutic agent or biomarker. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is adapted from established techniques for similar N-acyl amino acids and provides a robust framework for sensitive and selective quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the this compound quantification assay. These values are illustrative and should be determined experimentally during method validation in the user's laboratory.
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Intra-assay Precision (%CV) | < 15% | The precision of measurements within a single analytical run. |
| Inter-assay Precision (%CV) | < 15% | The precision of measurements across different analytical runs. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Matrix Effect | To be determined | The effect of co-eluting substances from the sample matrix on the ionization of the analyte. |
| Recovery | > 80% | The efficiency of the extraction procedure. |
Experimental Protocol
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples such as plasma or tissue homogenates.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): this compound-d8 or a structurally similar deuterated N-acyl amino acid
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Store stock solutions at -20°C.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 100% B
-
8-10 min: Hold at 100% B
-
10-10.1 min: Return to 30% B
-
10.1-15 min: Re-equilibration at 30% B
-
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z is 382.33, based on a molecular weight of 381.6 g/mol .[1] The product ion would result from the fragmentation of the parent molecule, likely corresponding to the loss of the valine carboxyl group or cleavage at the amide bond. The specific product ion m/z needs to be determined by direct infusion of the this compound standard. A predicted major fragment would be the oleoyl acylium ion at m/z 265.25.
-
Internal Standard (e.g., this compound-d8): The precursor ion will be [M+H]⁺ with an m/z of 390.38. The product ion will be shifted by the same mass difference as the precursor.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and its internal standard.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve using a linear regression model.
Visualizations
Experimental Workflow
References
Unveiling the Role of N-Oleoyl Valine in TRPV3 Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the interaction between N-Oleoyl valine and the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. These guidelines are designed to assist researchers in pharmacology, dermatology, and sensory biology in characterizing the effects of this endogenous N-acyl amino acid on TRPV3 activity.
Introduction
Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, where it plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function.[1][2] Dysregulation of TRPV3 activity has been implicated in various skin disorders, making it an attractive target for therapeutic intervention. This compound is an endogenous N-acyl amine that has been identified as a TRPV3 receptor antagonist.[3] Understanding the molecular mechanisms underlying the interaction between this compound and TRPV3 is essential for developing novel therapeutics targeting this channel.
This document outlines key experimental approaches, including heterologous expression of TRPV3, electrophysiological recordings, and intracellular calcium imaging, to elucidate the inhibitory effects of this compound on TRPV3 function.
Data Presentation
The following tables summarize key quantitative data for compounds commonly used in the study of TRPV3.
| Compound | Action on TRPV3 | Reported EC₅₀/IC₅₀ | Cell Type | Measurement Technique | Reference |
| 2-Aminoethoxydiphenyl borate (2-APB) | Agonist | EC₅₀: 22.93 ± 0.02 µM | HEK293T | Whole-cell patch clamp | [4][5] |
| EC₅₀: 93 ± 5 µM | HEK293S | Fura-2AM Calcium Imaging | [6] | ||
| EC₅₀: 28.3 µM (+80 mV), 41.6 µM (-80 mV) | HEK293 | Whole-cell patch clamp | [7] | ||
| Carvacrol | Agonist | - | HEK293T, Keratinocytes | Whole-cell patch clamp | [4][8] |
| Dyclonine | Antagonist | IC₅₀: 3.2 ± 0.24 µM | HEK293T | Whole-cell patch clamp | [4][5] |
| This compound | Antagonist | - | - | - | [3] |
Note: Specific IC₅₀ values for this compound on TRPV3 require experimental determination using the protocols outlined below.
Experimental Protocols
Heterologous Expression of TRPV3 in HEK293T Cells
Objective: To generate a stable cell line expressing functional TRPV3 channels for in vitro assays.
Materials:
-
HEK293T cells
-
pcDNA3.1(+) vector containing the full-length human or mouse TRPV3 cDNA
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
G418 (Geneticin)
-
Phosphate-buffered saline (PBS)
Protocol:
-
One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for Lipofectamine 3000.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO₂ incubator.
-
After 48 hours, replace the medium with fresh growth medium containing an appropriate concentration of G418 for selection (typically 400-800 µg/mL, to be determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies appear.
-
Isolate single colonies using cloning cylinders or by limiting dilution and expand them.
-
Verify TRPV3 expression and function in the selected clones using Western blotting and by testing for responses to a known TRPV3 agonist like 2-APB using calcium imaging or electrophysiology.[1]
Electrophysiology: Whole-Cell Patch Clamp
Objective: To directly measure ion channel currents and assess the inhibitory effect of this compound on TRPV3 activity.
Materials:
-
TRPV3-expressing HEK293T cells
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
2-APB (agonist)
-
This compound (antagonist)
-
Ruthenium red (non-specific TRP channel blocker, for control)
Protocol:
-
Plate TRPV3-expressing HEK293T cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[9][10]
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.[9][10]
-
Hold the cell at a membrane potential of -60 mV.
-
To elicit TRPV3 currents, apply the agonist 2-APB (e.g., at its EC₅₀ of ~23 µM) via the perfusion system.[4][5] Repeat applications until a stable, sensitized current is observed.[4]
-
To test the effect of this compound, co-apply a range of concentrations of this compound with 2-APB and record the resulting current inhibition.
-
Wash out this compound to check for reversibility of the inhibition.
-
At the end of the experiment, apply a high concentration of a non-specific blocker like ruthenium red (e.g., 10 µM) to confirm the recorded currents are mediated by TRP channels.[7]
-
Analyze the data to determine the IC₅₀ of this compound.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration as an indicator of TRPV3 channel activity and its inhibition by this compound.
Materials:
-
TRPV3-expressing HEK293T cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
2-APB (agonist)
-
This compound (antagonist)
-
Ionomycin (positive control)
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Plate TRPV3-expressing HEK293T cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a stock solution (e.g., 1 mM). Just before use, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127, and then dilute in HBSS to a final working concentration of 2-5 µM.[11][12]
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[13][14]
-
Wash the cells twice with HBSS to remove excess dye and leave them in HBSS for imaging.
-
Acquire baseline fluorescence readings.
-
Add this compound at various concentrations and incubate for a few minutes.
-
Stimulate the cells with 2-APB (at a concentration around its EC₅₀) and record the change in fluorescence intensity over time.
-
As a positive control for maximal calcium influx, add ionomycin (e.g., 1-5 µM) at the end of the experiment.
-
Analyze the fluorescence data to determine the inhibitory effect of this compound on 2-APB-induced calcium influx and calculate the IC₅₀.
Mandatory Visualizations
Experimental Workflow for Characterizing this compound
Caption: Workflow for studying this compound's effect on TRPV3.
TRPV3 Signaling Pathway in Keratinocytes
Caption: TRPV3-mediated signaling cascade in keratinocytes.[8][15]
References
- 1. TRPV3 Expression and Purification for Structure Determination by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine | eLife [elifesciences.org]
- 6. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving N-Oleoyl valine solubility in aqueous buffers
Welcome to the technical support center for N-Oleoyl valine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern? this compound is an endogenous N-acyl amide that functions as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, playing a role in processes like thermoregulation.[1][2][3][4] Like many lipid-based molecules, its long oleoyl chain makes it inherently hydrophobic, leading to poor solubility in aqueous solutions, which are common in biological assays. Achieving a stable and homogenous solution is critical for accurate and reproducible experimental results.
Q2: What are the recommended starting solvents for this compound? this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][5] It is standard practice to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q3: What is the maximum achievable concentration of this compound in a mixed aqueous buffer system? The solubility of this compound is significantly limited in aqueous solutions. In a 1:4 mixture of ethanol to PBS (pH 7.2), the solubility is approximately 0.2 mg/mL.[1][5] Exceeding this concentration will likely result in precipitation.
Q4: How does pH affect the solubility of this compound? this compound is an amino acid derivative with a carboxylic acid group. The solubility of such molecules is often pH-dependent.[6][7] Solubility is typically lowest at the isoelectric point (pI) and increases as the pH of the buffer is adjusted further away from the pI, which makes the molecule more charged and thus more soluble in polar solvents like water.[6][7][8]
Q5: Can I heat the solution to improve solubility? Gentle warming can be used to aid dissolution. However, it is crucial to be cautious, as excessive or prolonged heating can lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., to 37°C) for a short period.
Q6: Why does my this compound solution appear cloudy or have visible precipitates? Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen buffer system. This can happen immediately upon dilution of the organic stock solution or over time as the compound aggregates.[9][10] It is also possible that the final concentration of the organic co-solvent is insufficient to maintain solubility.
Solubility Data
The following table summarizes the solubility of this compound and related N-acyl amino acids in various solvents.
| Compound | Solvent | Solubility |
| This compound | DMF | 10 mg/mL[1][5] |
| DMSO | 12 mg/mL[1][5] | |
| Ethanol | 12 mg/mL[1][5] | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1][5] | |
| N-Oleoyl glycine | DMF | ~10 mg/mL[11] |
| DMSO | ~12 mg/mL[11][12] | |
| Ethanol | ~12 mg/mL[11][12] | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[11] | |
| N-Oleoyl leucine | DMF | 10 mg/mL[13] |
| DMSO | 12 mg/mL[13] | |
| Ethanol | 12 mg/mL[13] | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[13] |
Troubleshooting Guide
Use this guide to address common problems encountered when preparing this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon dilution into aqueous buffer. | Concentration Exceeds Solubility Limit: The final concentration in the aqueous buffer is too high. | Decrease the target concentration. The maximum recommended concentration in a 1:4 ethanol:PBS mixture is ~0.2 mg/mL.[1][5] |
| Insufficient Co-solvent: The percentage of the organic solvent from the stock solution is too low in the final aqueous solution to maintain solubility. | Ensure the final co-solvent concentration is sufficient. For example, a 1:4 ratio of ethanol to buffer is a documented starting point.[1] | |
| Solution becomes cloudy over time. | Aggregation: The molecule is slowly self-associating and falling out of solution.[10] | Prepare the aqueous solution fresh before each experiment. Avoid storing aqueous solutions for more than one day.[11] Consider if buffer components (e.g., certain salts) are promoting aggregation.[14] |
| Inconsistent experimental results. | Incomplete Dissolution: The compound was not fully dissolved in the initial stock solution. | Ensure the stock solution is clear before making dilutions. Use vortexing or brief sonication to aid dissolution.[7] |
| Precipitation During Assay: Changes in temperature or interactions with other assay components are causing the compound to precipitate. | Visually inspect assay plates for precipitates. Consider lowering the final working concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid/crystalline form)
-
Anhydrous Ethanol (or DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of ethanol (or DMSO) to achieve the target concentration (e.g., 12 mg/mL).
-
Purge the vial with an inert gas to displace oxygen and prevent lipid oxidation. Cap tightly.
-
Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a diluted working solution of this compound in an aqueous buffer suitable for cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. Crucially, add the stock solution to the buffer, not the other way around , to minimize immediate precipitation.
-
For example, to prepare 1 mL of a 0.2 mg/mL solution in a 1:4 ethanol:PBS mixture, add 800 µL of PBS to a tube. While vortexing, slowly add 200 µL of a 1 mg/mL this compound stock solution in ethanol.
-
Vortex the final solution for an additional 30 seconds to ensure it is homogenous.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[11]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway: TRPV3 Antagonism
This diagram illustrates the antagonistic action of this compound on the TRPV3 ion channel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. This compound - Amino Acids - CAT N°: 20065 [bertin-bioreagent.com]
- 5. This compound CAS#: 60374-41-6 [amp.chemicalbook.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing N-Oleoyl valine degradation in experimental assays
Welcome to the technical support center for N-Oleoyl valine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2][3] It is typically shipped on wet or blue ice to maintain this temperature during transit.[1][2] For long-term storage, some suppliers recommend temperatures as low as -70°C in a tightly closed, dry container.[4]
Q2: What is the expected stability of this compound under proper storage?
When stored correctly at -20°C, this compound is stable for at least two years.[1][3]
Q3: How should I prepare stock solutions of this compound?
The solubility of this compound varies depending on the solvent. It is often supplied as a solution in methyl acetate.[1][3] For creating stock solutions, it is soluble in several organic solvents. Preparing solutions in aqueous buffers requires careful consideration due to its low solubility.
Solubility Data
| Solvent | Concentration |
|---|---|
| Dimethylformamide (DMF) | ~10 mg/ml[1][5] |
| Dimethyl sulfoxide (DMSO) | ~12 mg/ml[1][5] |
| Ethanol | ~12 mg/ml[1][5] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/ml[1][5] |
To prepare an aqueous working solution, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.[1][5]
Troubleshooting Guide: Preventing Degradation
This compound, like other N-acyl amino acids, is susceptible to two primary degradation pathways: enzymatic hydrolysis and chemical oxidation.
Issue 1: Suspected Enzymatic Degradation
Many biological samples (cell lysates, tissue homogenates, plasma) contain enzymes that can hydrolyze the amide bond of this compound, separating it into oleic acid and valine.
Potential Degradation Pathway: Enzymatic Hydrolysis
FAQs for Enzymatic Degradation
-
Q: What are the primary enzymes that can degrade this compound? N-acyl amino acids are primarily metabolized by hydrolase enzymes.[6] The main enzymes identified are Peptidase M20 Domain Containing 1 (PM20D1), which is found in circulation and tissues, and Fatty Acid Amide Hydrolase (FAAH), which is typically membrane-associated.[7][8][9][10] While PM20D1 shows broad activity, FAAH may exhibit selectivity for certain N-acyl amino acids.[7][9]
-
Q: How can I prevent enzymatic hydrolysis in my in vitro assays?
-
Use of Inhibitors: When preparing biological samples like cell lysates or tissue homogenates, include a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) and potentially specific FAAH inhibitors if necessary.[11]
-
Heat Inactivation: If compatible with your experimental goals, heat the biological matrix (e.g., plasma, tissue homogenate) to denature and inactivate enzymes before adding this compound.
-
Work at Low Temperatures: Perform all sample preparation steps on ice to reduce enzymatic activity.
-
Use Purified Systems: Whenever possible, use purified enzyme systems or recombinant proteins instead of crude lysates to eliminate contaminating hydrolases.
-
Genetically Modified Models: For cell or animal studies, consider using cells or tissues from PM20D1 or FAAH knockout models, which show dramatically reduced or absent N-acyl amino acid hydrolysis.[8][9][10]
-
Key Enzymes in N-Acyl Amino Acid Metabolism
| Enzyme | Location | Function |
|---|---|---|
| PM20D1 | Secreted, Circulating | Bidirectional: Catalyzes both synthesis and hydrolysis of N-acyl amino acids.[8][9][10] |
| FAAH | Membrane-associated | Primarily hydrolyzes fatty acid amides, including some N-acyl amino acids.[6][7][8] |
Issue 2: Suspected Chemical Degradation (Oxidation)
The oleoyl moiety of this compound contains a cis-double bond, which is a potential site for oxidation. This can be initiated by reactive oxygen species (ROS), light, or high temperatures.
Potential Degradation Pathways
FAQs for Chemical Degradation
-
Q: How susceptible is the oleoyl chain to oxidation? Unsaturated fatty acids, like oleic acid, can be oxidized, especially at the double bond.[12] While this is a known chemical process, the rate depends heavily on experimental conditions such as exposure to oxygen, light, and pro-oxidant agents.
-
Q: How can I minimize oxidation during my experiments?
-
Use High-Purity Solvents: Use fresh, high-performance liquid chromatography (HPLC) or LC-MS grade solvents.
-
De-gas Buffers: Remove dissolved oxygen from aqueous buffers by sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents used for storage or extraction, if compatible with your downstream analysis.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from direct light.
-
Avoid Excessive Heat: Do not expose this compound to high temperatures for extended periods.
-
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay
This protocol outlines critical steps to minimize this compound degradation when treating cells and preparing lysates for analysis.
Methodology:
-
Prepare Working Solution: Immediately before use, dilute a high-concentration stock of this compound (in DMSO or ethanol) into a pre-warmed cell culture medium. Ensure the final organic solvent concentration is non-toxic to cells (typically <0.5%).
-
Cell Treatment: Add the working solution to your cell cultures and incubate for the desired period.
-
Harvesting: After incubation, wash cells with cold PBS to remove any residual compound. Scrape or trypsinize cells and collect the cell pellet via centrifugation at 4°C.
-
Lysis (Critical Step): Resuspend the cell pellet in a lysis buffer kept on ice. The buffer should contain protease and hydrolase inhibitors (e.g., PMSF) to prevent enzymatic degradation.[11]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate lipids, including this compound, from the lysate. A common method is a modified Bligh-Dyer extraction using a chloroform:methanol mixture.
-
Analysis: Dry the extracted lipid fraction under a stream of nitrogen, reconstitute in an appropriate solvent, and analyze immediately via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][13]
Protocol 2: Assessing this compound Stability via LC-MS
This protocol helps determine the stability of this compound in your specific experimental matrix (e.g., buffer, cell lysate).
-
Objective: To quantify the concentration of this compound over time under specific conditions.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[11][13]
-
Procedure: a. Spike a known concentration of this compound into your experimental matrix (e.g., cell lysate with and without inhibitors, buffer). b. Aliquot the mixture into several vials. c. Immediately process one aliquot (T=0) by extracting the lipids as described in Protocol 1. d. Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C). e. At various time points (e.g., 15 min, 30 min, 1 hr, 4 hr), take an aliquot and immediately stop any reactions by adding cold organic solvent (e.g., acetonitrile or methanol) and proceeding with extraction. f. Analyze all extracted samples by LC-MS/MS to quantify the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in that specific matrix. Compare the stability in matrices with and without inhibitors to confirm enzymatic degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound CAS#: 60374-41-6 [amp.chemicalbook.com]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 8. N-Acylamides - Wikipedia [en.wikipedia.org]
- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistryclub.com [biochemistryclub.com]
- 13. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Oleoyl Valine Dosage for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting protocols for the effective use of N-Oleoyl Valine in in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound belongs to the growing class of endogenous lipid signaling molecules known as N-acyl amino acids (NAAAs).[1][2] While direct studies on this compound are emerging, related N-acyl amides, such as N-oleoyldopamine (OLDA) and oleoylethanolamide (OEA), are known to act as agonists for G-protein coupled receptors (GPCRs).[3][4] A primary target for similar lipid amides is GPR119, a Gαs-coupled receptor.[5][6] Activation of GPR119 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4][7] Therefore, it is plausible that this compound's mechanism involves the activation of GPR119 or other related GPCRs.
Q2: What is a good starting concentration range for my experiments?
A typical starting point for in vitro studies with novel N-acyl amino acids is to perform a dose-response curve. Based on data from related lipid molecules, a broad range from 100 nM to 30 µM is recommended for initial screening.[7][8] It is important to note that N-acyl amino acids may form micelles at higher concentrations (potentially in the 30-100 µM range), which can complicate the interpretation of results.[8]
Q3: How should I dissolve and prepare this compound for cell culture?
Due to its lipid nature, this compound is expected to have poor water solubility. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted to create working solutions for your experiment. Always add the DMSO stock to the culture medium dropwise while vortexing or stirring to facilitate dispersion and minimize precipitation.[9]
Q4: What is the maximum concentration of DMSO I should use in my culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Most cell lines can tolerate DMSO up to 0.5% without significant toxicity, though 0.1% is considered safe for almost all cell types.[9] Primary cells are often more sensitive.[9] It is critical to run a vehicle control experiment containing the highest concentration of DMSO used in your assay to differentiate the effects of the compound from those of the solvent.[10]
| Solvent | Recommended Final Concentration | Maximum Tolerated (Cell Line Dependent) |
| DMSO | ≤ 0.1% - 0.5% | 1% (Requires validation)[9] |
Q5: How long should I incubate my cells with this compound?
Incubation time is highly dependent on the biological question and the specific assay.
-
Signaling Events (e.g., cAMP production): These are often rapid, occurring within 15-60 minutes.
-
Gene Expression Changes: These typically require longer incubation times, from 6 to 24 hours.
-
Cell Viability/Proliferation Assays: These experiments usually run for 24 to 72 hours.[11]
A time-course experiment is recommended to determine the optimal incubation period for your specific model and endpoint.
Section 2: Troubleshooting Guide
Problem: I am not seeing any effect or cellular response.
-
Check Receptor Expression: Confirm that your cell line endogenously expresses the target receptor (e.g., GPR119). This can be done via RT-qPCR, Western blot, or by using a positive control cell line known to express the receptor.[3][4]
-
Re-evaluate Concentration: Your concentrations may be too low. Try a broader dose-response range, moving into higher concentrations while being mindful of solubility limits and potential cytotoxicity.
-
Compound Integrity: Ensure the compound has not degraded. Store the stock solution properly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Assay Sensitivity: Verify that your assay is sensitive enough to detect the expected change. Run a positive control for the pathway you are investigating (e.g., Forskolin for cAMP assays).
Problem: The compound is precipitating in the culture medium.
-
Review Solubilization Protocol: Ensure the DMSO stock is being added to the medium slowly and with vigorous mixing.[9]
-
Lower Working Concentration: You may be exceeding the solubility limit in the aqueous culture medium. Try using a lower final concentration. The presence of serum in the media can sometimes help with the solubility of lipophilic compounds.
-
Prepare Fresh Dilutions: Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock for each experiment.
Problem: I am observing high levels of cell death (cytotoxicity).
-
Perform a Vehicle Control: This is critical. Run a control with cells exposed to the same final concentration of DMSO used in your highest dose of this compound. This will determine if the toxicity is from the compound or the solvent.[10] Many cell lines show toxicity when DMSO concentrations exceed 1%.[10][11]
-
Run a Cytotoxicity Assay: Perform a dose-response experiment and measure cell viability (e.g., using an MTT or LDH assay) to determine the cytotoxic concentration range of this compound itself.
-
Reduce Incubation Time: High concentrations of a compound may be tolerated for short periods but become toxic over longer incubations.
Problem: My results are inconsistent between experiments.
-
Standardize Stock Preparation: Ensure the stock solution is prepared consistently each time. Sonication can sometimes help dissolve highly hydrophobic compounds in DMSO.[9]
-
Control Cell Confluency: The metabolic state and signaling responses of cells can vary with their confluency. Seed cells at a consistent density and treat them at the same level of confluency in every experiment.
-
Avoid Micelle Formation: If working at very high concentrations (>30 µM), be aware that micelle formation could lead to variable bioavailability of the compound.[8] Consider if lower concentrations produce a more consistent effect.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Add 100% cell-culture grade DMSO to achieve a 10 mM concentration.
-
Vortex vigorously. If needed, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions in pre-warmed, serum-containing cell culture medium.
-
For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Add the small volume of DMSO stock to the large volume of medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Seed cells in an appropriate plate format (e.g., 96-well plate) at a predetermined density to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Prepare Compounds: Prepare serial dilutions of this compound and vehicle controls as described in Protocol 1.
-
Treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound, the vehicle control (e.g., 0.1% DMSO), and a no-treatment control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling, 24 hours for viability) in a humidified incubator at 37°C with 5% CO₂.
-
Endpoint Analysis: Proceed with the specific assay (e.g., cAMP measurement, MTT assay).
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Seed and treat cells as described in Protocols 1 and 2 in a 96-well plate.
-
After the incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 4: cAMP Accumulation Assay
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Wash cells with a serum-free medium or assay buffer.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add this compound at various concentrations, a vehicle control, and a positive control (e.g., 10 µM Forskolin).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Section 4: Data and Pathway Visualizations
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Rationale / Notes |
| Initial Dose-Response Screening | 100 nM - 30 µM | Covers the typical effective concentration range for related lipid agonists.[7][8] |
| GPR119 Agonism (EC₅₀ of related 2-OG) | ~2.5 µM | Provides a reference point for the expected potency if GPR119 is the target.[7] |
| Concentration Caution Zone | > 30 µM | Potential for micelle formation, which can affect bioavailability and lead to artifacts.[8] |
Diagrams
Caption: Putative signaling pathway for this compound via GPR119 activation.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-oleoyldopamine enhances glucose homeostasis through the activation of GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analysis of N-Oleoyl Valine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl valine analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions I should expect to see for this compound in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you are likely to observe several common adducts of this compound. These include the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[1] The relative abundance of these adducts can vary depending on the sample matrix and the composition of your mobile phase.[1]
Q2: I am observing multiple peaks for this compound in my chromatogram. What could be the cause?
A2: Multiple peaks for a single analyte can arise from several sources. One common reason is the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺) that are chromatographically separated.[1] Another possibility is the presence of isomers of this compound in your sample or standard. In-source fragmentation can also lead to the appearance of fragment ions that might be mistaken for separate compounds. Additionally, issues with chromatography such as peak splitting can also result in the appearance of multiple peaks.
Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of biological samples.[2][3] To mitigate these effects, several strategies can be employed. Effective sample preparation is crucial, including techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[4] Chromatographic separation should be optimized to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[2][5]
Q4: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A4: While specific fragmentation data for this compound is not extensively published, general fragmentation patterns for N-acyl amino acids can be predicted. In positive ion mode, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely involve cleavage of the amide bond, leading to the formation of an ion corresponding to the oleoyl acylium ion and a neutral loss of the valine residue. Fragmentation of the valine portion is also possible. For N-acyl-valine derivatives, characteristic ions related to the valine side chain can be observed.[6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Ensure the mass spectrometer is properly tuned and calibrated. Optimize ion source parameters such as capillary voltage, gas flow, and temperature for this compound. Consider trying different ionization sources if available (e.g., APCI). |
| Matrix Effects (Ion Suppression) | Perform a post-column infusion experiment to diagnose ion suppression. If suppression is present, improve sample cleanup, optimize chromatography to separate the analyte from the suppression zone, or use a stable isotope-labeled internal standard.[2][3] |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. |
| Incorrect MS Parameters | Verify that the correct precursor ion (m/z of the expected adduct) is being targeted in MS1 and that the collision energy in MS/MS is optimized for fragmentation. |
| LC System Issues | Check for leaks, clogs, or pump malfunctions in the LC system. Ensure the mobile phase composition is correct. |
Issue 2: Inconsistent or Non-Reproducible Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Adduct Formation | The ratio of different adducts ([M+H]⁺, [M+Na]⁺, etc.) can vary between samples, leading to inconsistent quantification if only one adduct is monitored.[7] To improve accuracy, it is recommended to sum the peak areas of all significant adducts for quantification.[7] |
| Matrix Effects | Inconsistent matrix effects across different samples can lead to variability. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[2][5] |
| Sample Preparation Variability | Ensure a consistent and reproducible sample preparation workflow. Automating sample preparation steps can help minimize variability. |
| Instrument Instability | Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical run to check for instrument drift. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover. Optimize the wash steps in the autosampler method to minimize this effect. |
Issue 3: Identification of Unexpected Peaks or Artifacts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | Reduce the energy in the ion source (e.g., lower cone voltage or fragmentor voltage) to minimize in-source fragmentation. This can help distinguish between true sample components and artifacts generated in the source. |
| Contamination | Identify the source of contamination by analyzing blank injections of solvents, mobile phases, and sample preparation materials. Common contaminants include plasticizers and compounds from previous analyses. |
| Formation of Dimer or Cluster Ions | At high concentrations, analytes can form dimer or cluster ions. Diluting the sample can help to reduce or eliminate these artifacts. |
| Acetonitrile Adducts | When using acetonitrile in the mobile phase, adducts of the analyte with acetonitrile can sometimes be observed.[8] |
Quantitative Data Summary
Table 1: Common Adducts of N-Acyl Amino Acids in Positive Ion ESI-MS
| Adduct | Formula | Notes |
| Protonated Molecule | [M+H]⁺ | Often the most abundant adduct in acidic mobile phases. |
| Sodium Adduct | [M+Na]⁺ | Commonly observed, especially with glass vials or sodium contamination.[1] Can be more stable than the protonated molecule for some lipids. |
| Potassium Adduct | [M+K]⁺ | Less common than sodium adducts but can be present. |
| Ammonium Adduct | [M+NH₄]⁺ | Frequently observed when using ammonium-based buffers (e.g., ammonium acetate, ammonium formate) in the mobile phase.[7] |
Table 2: Potential Fragment Ions of this compound ([M+H]⁺) in MS/MS
| Fragment Description | Potential m/z | Notes |
| Oleoyl acylium ion | 265.25 | Resulting from the cleavage of the amide bond. |
| Neutral loss of valine | M - 117.08 | The remaining oleoyl portion of the molecule. |
| Valine immonium ion | 72.08 | A characteristic fragment for the amino acid valine. |
| Fragments from the oleoyl chain | Various | A series of hydrocarbon fragments separated by 14 Da (CH₂).[9] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol is adapted from a validated method for N-Oleoyl glycine and N-Oleoyl alanine and can be used as a starting point for the analysis of this compound.[10][11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add an appropriate amount of a stable isotope-labeled internal standard (e.g., N-Oleoyl-d4-valine).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the desired this compound adduct (e.g., [M+H]⁺).
-
Product Ions: Monitor at least two characteristic fragment ions for confident identification and quantification.
-
Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, drying gas), and cone voltage for maximum signal intensity of this compound.
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the most abundant and stable fragment ion signals.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for mass spectrometry artifacts.
References
- 1. lcms.cz [lcms.cz]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Oleoyl Valine Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific binding (NSB) of N-Oleoyl valine in various assays. Due to its lipophilic nature, stemming from the oleic acid moiety, this compound has a tendency to aggregate and bind non-specifically to surfaces and other proteins in aqueous assay environments, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound in assays?
A1: The main drivers of non-specific binding for this compound are:
-
Hydrophobic Interactions: The long oleic acid carbon chain is highly hydrophobic and can readily interact with non-polar surfaces of plasticware (e.g., polystyrene microplates) and hydrophobic regions of other proteins in the assay.
-
Low Aqueous Solubility: this compound has very limited solubility in aqueous buffers like PBS. This can lead to the formation of micelles or aggregates that can bind indiscriminately to surfaces and proteins.
-
Ionic Interactions: While primarily hydrophobic, the carboxyl group of the valine residue can participate in ionic interactions, contributing to NSB.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: To improve solubility and reduce aggregation, it is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or DMF. This stock solution can then be diluted into the final aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the assay performance or the integrity of the biological system. The inclusion of a non-ionic detergent in the final assay buffer can also help to maintain solubility.
Q3: What type of assay plates are recommended for working with this compound?
A3: While standard polystyrene plates are commonly used, their hydrophobic nature can promote NSB of lipophilic molecules. Consider using low-binding microplates, which have a hydrophilic surface coating to reduce hydrophobic interactions. Polypropylene plates can also sometimes offer lower binding for certain lipophilic compounds. It is advisable to test different plate types during assay development.
Q4: Can the choice of blocking agent significantly impact non-specific binding of this compound?
A4: Yes, the choice of blocking agent is critical. Protein-based blockers like Bovine Serum Albumin (BSA) and casein (non-fat dry milk) are commonly used. For lipophilic molecules, casein can sometimes be more effective due to its mixture of proteins that can block a wider range of non-specific interactions.[1] Protein-free, synthetic polymer-based blockers are also an excellent option as they reduce the chance of cross-reactivity with antibodies.
Troubleshooting Guide
High Background Signal in Plate-Based Assays (e.g., ELISA)
High background is a common manifestation of significant non-specific binding. The following steps can help diagnose and mitigate this issue.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Insufficient Blocking | Optimize blocking buffer and incubation time. | The blocking agent may not be effectively saturating all non-specific binding sites. Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or casein) or extend the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). |
| Inappropriate Blocking Agent | Test alternative blocking agents. | Not all blocking agents are equally effective for lipophilic analytes. Compare the performance of BSA, casein, and a synthetic polymer-based blocker. Casein's diverse protein composition may offer superior blocking of hydrophobic surfaces.[1] |
| Analyte Aggregation | Modify analyte preparation and assay buffer. | This compound's low aqueous solubility can cause aggregation. Ensure the stock solution in organic solvent is fully dissolved before diluting into an assay buffer containing a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 (0.05-0.1%) to improve solubility and prevent aggregation.[2] |
| Sub-optimal Washing | Increase the number and vigor of wash steps. | Inadequate washing can leave behind non-specifically bound analyte or detection reagents. Increase the number of wash cycles and ensure complete aspiration of the wash buffer between steps. Adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer is highly recommended. |
| High Antibody Concentration | Titrate primary and secondary antibodies. | Excess antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol: Optimizing Blocking Agents for a Lipophilic Molecule ELISA
This protocol provides a method to empirically determine the most effective blocking agent to minimize non-specific binding of this compound.
Materials:
-
High-binding 96-well ELISA plates
-
This compound
-
Organic solvent (e.g., Ethanol)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffers to be tested (e.g., 3% BSA in PBS, 3% Non-fat dry milk in PBS, Commercial synthetic blocker)
-
Detection reagents (Primary and HRP-conjugated secondary antibodies)
-
TMB substrate
Procedure:
-
Prepare this compound Stock: Prepare a 1 mg/mL stock solution of this compound in 100% ethanol.
-
Coating (or No-Antigen Control): For this test, do not coat the plate with a capture antibody or antigen. The goal is to measure the non-specific binding of the detection system to the blocked plate surface.
-
Blocking:
-
Divide the 96-well plate into sections for each blocking agent.
-
Add 200 µL of each blocking buffer to the respective wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody (diluted in each respective blocking buffer) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in each respective blocking buffer) to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops. Stop the reaction with 50 µL of 2N H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm. The blocking agent that results in the lowest absorbance has the best blocking efficiency.
Protocol: Preparation of this compound Working Solution
This protocol describes how to prepare a working solution of this compound in an aqueous buffer to minimize precipitation and aggregation.
Materials:
-
This compound
-
Ethanol (or DMSO, DMF)
-
Assay Buffer (e.g., PBS)
-
Tween-20 or Triton X-100
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to a concentration of 1-10 mg/mL. Ensure it is completely dissolved by vortexing.
-
Prepare Assay Buffer with Detergent: Add a non-ionic detergent such as Tween-20 or Triton X-100 to your assay buffer to a final concentration of 0.05-0.1%.
-
Prepare Intermediate Dilution (Optional but Recommended): If a large dilution is required, first dilute the stock solution in a small volume of the assay buffer containing detergent.
-
Prepare Final Working Solution: Spike the this compound stock or intermediate dilution into the final volume of assay buffer with detergent. Vortex immediately after adding to ensure rapid and even dispersion. The final ethanol concentration should be kept below 1%.
-
Visual Inspection: Before use, visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider increasing the detergent concentration slightly or adjusting the final concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Recommended experimental workflow for this compound assays.
References
stability of N-Oleoyl valine in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl valine, with a specific focus on its stability in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions in DMSO?
-
Storage Temperature: For long-term storage, solutions of this compound in DMSO should be stored at -20°C or, preferably, at -80°C.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas (like argon or nitrogen) before sealing the vial to minimize oxidation of the oleoyl group's double bond.
-
Solvent Quality: Use anhydrous, high-purity DMSO to prepare your solutions. Moisture in DMSO can affect the stability of dissolved compounds.
Q2: What is the expected shelf-life of this compound in DMSO at -20°C?
A2: The manufacturer of this compound states a stability of ≥ 2 years when stored at -20°C as supplied (in methyl acetate).[2] The stability in DMSO has not been explicitly determined. However, based on the stability of other amino acid solutions, which can be stable for at least 6 weeks at 4°C, storage at -20°C in a high-quality solvent is expected to provide stability for several months.[3] For critical applications, it is advisable to perform periodic quality control checks.
Q3: What are the potential degradation pathways for this compound in DMSO?
A3: Potential degradation pathways for this compound in solution include:
-
Hydrolysis: The amide bond linking oleic acid and valine could be susceptible to hydrolysis, especially in the presence of water or acidic/basic contaminants. This would yield oleic acid and valine.
-
Oxidation: The double bond in the oleoyl chain is prone to oxidation. This can be accelerated by exposure to air and light.
-
DMSO-mediated reactions: While generally stable, DMSO can react with certain compounds, though this is less common at low temperatures.[4]
Troubleshooting Guide
Q1: I observe precipitation in my this compound/DMSO solution after thawing. What should I do?
A1:
-
Issue: this compound has a solubility of 12 mg/mL in DMSO.[2] If your concentration is close to or above this limit, precipitation upon freezing and thawing can occur.
-
Solution:
-
Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound.
-
If precipitation persists, sonication for a few minutes may help.
-
For future stock solutions, consider preparing them at a slightly lower concentration to ensure the compound remains in solution after freeze-thaw cycles.
-
Q2: My experimental results are inconsistent. Could my this compound have degraded?
A2:
-
Issue: Inconsistent results can be a sign of compound degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solution for any color change (e.g., yellowing) or the presence of particulates, which can indicate degradation.[3]
-
Prepare a Fresh Stock: The most straightforward way to check if the stock solution is the problem is to prepare a fresh solution of this compound and repeat the experiment.
-
Analytical Verification: If you have access to analytical instrumentation, you can assess the purity of your stock solution. A simple method is to use High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] Compare the chromatogram of your stored stock to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Q3: How can I perform a simple quality control check on my this compound stock solution?
A3:
-
Recommended Protocol: A stability-indicating HPLC-UV method is a common approach for quality control. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below. This will allow you to quantify the amount of intact this compound remaining in your solution.
Quantitative Data Summary
While specific data for this compound in DMSO at -20°C is not available, the table below summarizes related stability and solubility information.
| Parameter | Solvent | Temperature | Duration | Result/Observation | Source |
| Stated Stability | Methyl Acetate | -20°C | ≥ 2 years | Stable as supplied by the manufacturer. | [2] |
| Solubility | DMSO | Not Specified | Not Applicable | 12 mg/mL | [2] |
| General Amino Acid Stability | DMF | 4°C | 6 weeks | Most amino acid solutions were stable with no significant degradation observed. | [3] |
| General Peptide Stability | Aqueous Buffer | -20°C or colder | Long-term | Freezing aliquots prolongs storage life. | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution stored at -20°C over time.
1. Objective: To quantify the percentage of intact this compound remaining in a DMSO solution after storage at -20°C for a defined period.
2. Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Stock Solution Preparation (Time Point 0):
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Aliquot the solution into multiple small, amber glass vials.
-
Take one aliquot for immediate analysis (T=0).
-
Store the remaining aliquots at -20°C, protected from light.
4. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20-22 min: 100% to 70% B
-
22-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 203 nm[2]
-
Sample Preparation: Dilute the 10 mg/mL DMSO stock solution with acetonitrile to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
5. Data Collection and Analysis:
-
Analyze the T=0 sample to obtain the initial peak area of the intact this compound.
-
At subsequent time points (e.g., 1, 3, 6 months), thaw one aliquot and analyze it using the same HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotage.com [biotage.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Quantification of Endogenous N-Oleoyl Valine
Welcome to the technical support center for the quantification of endogenous N-Oleoyl valine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous this compound?
A1: The quantification of endogenous this compound, like other N-acyl amino acids (NAAAs), presents several analytical challenges. Due to its presence in biological systems, obtaining a true blank matrix for calibration is a significant hurdle.[1][2] Matrix effects, such as ion suppression or enhancement, can compromise the accuracy and sensitivity of the analysis.[1] Furthermore, the lack of commercially available stable isotope-labeled internal standards specific to this compound complicates precise quantification.[1] Chromatographic separation from isobaric interferences and ensuring analyte stability throughout the sample preparation and analysis process are also critical considerations.[1][3]
Q2: How can I overcome the lack of a true blank matrix for my calibration curve?
A2: Since this compound is an endogenous molecule, a biological matrix free of the analyte is not available. A common and effective approach is to use a surrogate matrix.[2][4] This involves preparing calibration standards in a matrix that does not contain the analyte but mimics the properties of the actual sample matrix. Water or a buffered solution is often used as a simple surrogate matrix.[1] To validate the suitability of the surrogate matrix, it is recommended to perform a standard addition experiment in the biological matrix and compare the results to those obtained with the external calibration curve in the surrogate matrix.[1] A difference of less than 20% between the two methods is generally considered acceptable.[1]
Q3: What is the best internal standard (IS) to use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d8). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, which allows for accurate correction. However, a specific SIL-IS for this compound may not be commercially available. In such cases, a structurally similar N-acyl amino acid, such as N-Arachidonoyl glycine-d8, has been successfully used for the quantification of other NAAAs like N-Oleoyl glycine and N-Oleoyl alanine.[1] It is crucial to validate the chosen IS to ensure its performance is adequate for the specific assay.[1]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. This can be achieved through a combination of effective sample preparation and optimized chromatographic conditions. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering matrix components such as phospholipids and proteins.[5] Chromatographic separation should be optimized to resolve this compound from co-eluting matrix components and isobaric interferences.[1] The use of a suitable internal standard, preferably a stable isotope-labeled one, is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[2]
Q5: What are some key considerations for sample preparation when analyzing this compound?
A5: The goal of sample preparation is to efficiently extract this compound from the biological matrix while removing potential interferences. A common method is liquid-liquid extraction using a solvent system like chloroform and methanol.[1] It is also important to consider the stability of the analyte during the extraction process. Adding an enzyme inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to the extraction solvent can prevent the degradation of this compound by endogenous enzymes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity or High Variability | Matrix Effects (Ion Suppression): Co-eluting matrix components are interfering with the ionization of this compound.[1] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup step using solid-phase extraction (SPE) or a different liquid-liquid extraction (LLE) protocol to remove interferences.[5]2. Improve Chromatographic Separation: Adjust the gradient, flow rate, or change the column to better separate the analyte from matrix components.[1]3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects. |
| Analyte Degradation: this compound may be degrading during sample storage or preparation.[3] | 1. Ensure Proper Storage: Store samples at -80°C until analysis.2. Use Enzyme Inhibitors: Add an inhibitor like PMSF to the homogenization and extraction solvents.[1]3. Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. | |
| Inaccurate Quantification | Inappropriate Calibration Strategy: The calibration curve may not accurately reflect the behavior of the analyte in the biological matrix. | 1. Validate Surrogate Matrix: Perform a standard addition experiment to confirm the suitability of your surrogate matrix.[1]2. Check Internal Standard Performance: Ensure the internal standard is tracking the analyte's behavior. If not, a more suitable IS may be needed. |
| Carryover: Residual analyte from a high concentration sample is affecting the subsequent injection. | 1. Optimize Wash Method: Increase the strength of the autosampler wash solvent and the duration of the wash step.2. Inject Blanks: Run blank injections after high concentration samples to assess for carryover. | |
| Poor Peak Shape | Suboptimal Chromatographic Conditions: The mobile phase, column, or gradient may not be suitable for this compound. | 1. Adjust Mobile Phase pH: Ensure the pH is appropriate for the analyte's pKa.2. Try a Different Column: A column with a different chemistry (e.g., C18, Polar X) may provide better peak shape.3. Optimize Gradient: A shallower gradient around the elution time of the analyte can improve peak shape. |
| Inconsistent Results Between Batches | Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling. | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples.2. Use an Automated System: If available, an automated liquid handler can improve reproducibility. |
| Instrument Instability: Fluctuations in the LC-MS/MS system's performance. | 1. Run Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations throughout the batch to monitor instrument performance.[5]2. Perform System Suitability Tests: Before each batch, run a system suitability test to ensure the instrument is performing within specifications. |
Quantitative Data
Table 1: Endogenous and Post-Administration Levels of N-Oleoyl Glycine and N-Oleoyl Alanine in Mouse Tissues [1]
| Analyte | Tissue | Condition | Concentration (pmol/g or pmol/mL ± SD) |
| N-Oleoyl glycine (OlGly) | Whole Brain | Endogenous | 16 ± 7 pmol/g |
| Post-administration (60 mg/kg) | 336 ± 59 pmol/g | ||
| Plasma | Endogenous | Below Limit of Quantification | |
| Post-administration (60 mg/kg) | 14,000 ± 1,600 pmol/mL | ||
| N-Oleoyl alanine (OlAla) | Whole Brain | Endogenous | 1.6 ± 1.4 pmol/g |
| Post-administration (60 mg/kg) | 379 ± 100 pmol/g | ||
| Plasma | Endogenous | Below Limit of Quantification | |
| Post-administration (60 mg/kg) | 8,400 ± 3,500 pmol/mL |
Experimental Protocols
The following is a detailed methodology for the extraction and LC-MS/MS analysis of N-acyl amino acids, adapted from a validated method for N-Oleoyl glycine and N-Oleoyl alanine, which can serve as a starting point for developing a method for this compound.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
To the homogenate, add 300 µL of 0.73% w/v sodium chloride and the internal standard (e.g., 50 pmol of N-Arachidonoyl glycine-d8).
-
-
Plasma Extraction:
-
To a 25 µL aliquot of plasma, add 1,400 µL of 2:1 chloroform:methanol containing 2 mM PMSF, 50 µL of 1 N HCl, 150 µL of deionized water, and 300 µL of 0.73% sodium chloride.
-
Add the internal standard.
-
-
Extraction Procedure:
-
Vortex all samples for 1 minute.
-
Centrifuge at 3,000 rpm at 4°C for 10 minutes.
-
Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B.
-
Injection Volume: 4 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of this compound and its internal standard.
-
Source Temperature: 700°C.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Putative Signaling Pathway for N-Acyl Amino Acids
Caption: Putative signaling pathway for N-acyl amino acids.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in N-Oleoyl valine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Oleoyl valine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components of biological matrices such as plasma, serum, or tissue can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI), which is frequently used for lipid analysis.[2]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples for this compound analysis are endogenous components that are co-extracted with the analyte. These include:
-
Phospholipids: Abundant in biological membranes, phospholipids are a major cause of ion suppression in ESI-MS.[2]
-
Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.
-
Other Endogenous Lipids and Metabolites: Co-eluting lipids and other small molecules can compete with this compound for ionization.[3]
Q3: Which sample preparation techniques are most effective at minimizing matrix effects for this compound?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. The most common and effective methods include:
-
Protein Precipitation (PPT): A straightforward method to remove proteins, but it may not effectively eliminate phospholipids and other small molecule interferences.
-
Liquid-Liquid Extraction (LLE): A more selective technique that separates compounds based on their differential solubility in two immiscible liquids. LLE can effectively remove many interfering substances.[2]
-
Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can be tailored to specifically isolate this compound while removing a broad range of matrix components.[2]
Q4: How critical is the use of an internal standard for this compound analysis?
A4: The use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects and other sources of variability in the analytical workflow.[4] The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., N-Oleoyl-d4-valine). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[1][4] This allows for accurate correction of the analyte signal, leading to reliable quantification.
Q5: What are the key considerations for optimizing LC-MS/MS parameters to reduce matrix effects?
A5: Optimizing chromatographic and mass spectrometric conditions can significantly mitigate matrix effects:
-
Chromatographic Separation: Achieve good chromatographic resolution between this compound and co-eluting matrix components. This can be accomplished by optimizing the column chemistry (e.g., C18), mobile phase composition, and gradient elution profile.[3][5]
-
Ionization Source Parameters: Fine-tuning parameters such as spray voltage, gas flows, and temperature can help to improve the ionization efficiency of the analyte and reduce the impact of interfering compounds.
-
Mass Spectrometry Mode: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain analytes.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / High Background Noise | - Significant ion suppression from matrix components.- Inefficient sample extraction and cleanup.- Suboptimal LC-MS/MS parameters. | - Perform a post-column infusion experiment to confirm ion suppression.- Improve sample preparation by using a more selective technique (e.g., LLE or SPE).- Optimize chromatographic separation to resolve the analyte from interfering peaks.- Use a stable isotope-labeled internal standard to normalize the signal.[1][4] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible sample solvent with the mobile phase.- Presence of active sites on the column. | - Dilute the sample extract.- Ensure the final sample solvent is similar in composition to the initial mobile phase.- Use a column with end-capping or a different stationary phase. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Uncompensated matrix effects that vary between samples.- Instrument instability. | - Automate the sample preparation process if possible.- Crucially, incorporate a stable isotope-labeled internal standard into the workflow to correct for variability. [1][4]- Perform regular system suitability tests to ensure instrument performance. |
| Analyte Signal Enhancement | - Co-eluting compounds that enhance the ionization of this compound. | - While less common than suppression, this is still a matrix effect.- Improve chromatographic separation to isolate the analyte from the enhancing compounds.- Use a stable isotope-labeled internal standard for accurate quantification.[1] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Plasma
This protocol is adapted from a validated method for similar N-acyl amino acids and is a good starting point for this compound analysis.[3]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., N-Oleoyl-d4-valine in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the upper organic layer (MTBE phase).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Comparative Data on Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation methods for the analysis of N-acyl amino acids in biological matrices.
| Sample Preparation Method | Relative Matrix Effect Reduction | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low to Moderate | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Good to High | Low to Moderate | High |
This data is generalized from literature on lipid and amino acid analysis. Specific values will be analyte and matrix dependent.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iroatech.com [iroatech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Oleoyl Valine Cell Viability Assays
Welcome to the technical support center for cell viability assays involving N-Oleoyl valine treatment. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
This compound is an endogenous N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules that are being investigated for their roles in various physiological processes, including the regulation of cell proliferation and metabolism.[1][2] Some studies have shown that related N-acyl amino acids can exhibit anti-proliferative effects in vitro.[1] Specifically, this compound is known to be an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[3]
Q2: Which cell viability assays are recommended for use with this compound?
Standard colorimetric and fluorometric cell viability assays can be adapted for use with this compound. The most common assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity but produces a water-soluble formazan product.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine and membrane integrity.[6]
Q3: Are there any known interferences of this compound with these assays?
Due to its lipophilic nature, this compound has the potential to interfere with certain aspects of cell viability assays. Potential issues include:
-
Direct reduction of tetrazolium salts (MTT, XTT): Lipophilic compounds can sometimes directly reduce the assay reagents, leading to false-positive results (increased viability).
-
Solubility issues: this compound may not be fully soluble in aqueous culture media, which could affect its delivery to cells and the overall results. It is soluble in organic solvents like DMF, DMSO, and ethanol.[3]
-
Alteration of cellular metabolism: As an N-acyl amino acid, it might influence cellular metabolic pathways, which could impact assays that rely on metabolic activity as a readout of viability.[1]
Q4: How can I prepare this compound for cell treatment?
This compound should first be dissolved in an appropriate organic solvent such as DMSO or ethanol at a high concentration to create a stock solution.[3] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent on cell viability.
Troubleshooting Guides
MTT and XTT Assays
| Problem | Possible Cause | Solution |
| High background absorbance in control wells (no cells) | This compound is directly reducing the MTT/XTT reagent. | Perform a cell-free control experiment by adding this compound to the culture medium with the MTT/XTT reagent to check for a color change. If direct reduction occurs, consider using a different viability assay, such as Annexin V/PI staining. |
| Inconsistent or unexpectedly high viability readings | Incomplete solubilization of formazan crystals (MTT assay).this compound is affecting cellular metabolism, leading to increased reductase activity. | For MTT, ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and gentle agitation.Corroborate MTT/XTT results with an alternative assay that measures a different cell health parameter, like membrane integrity (e.g., Annexin V/PI). |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure the final concentration of the organic solvent is low and non-toxic to the cells. Consider using a lower concentration of this compound or a different solvent. |
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Mechanical damage to cells during harvesting or staining, leading to phosphatidylserine exposure. | Handle cells gently during trypsinization and washing steps. Ensure all centrifugation steps are performed at low speed (e.g., 500 x g).[7] |
| Weak or no Annexin V signal in the positive control | Insufficient incubation time with the apoptosis-inducing agent.Reagents have degraded. | Optimize the concentration and incubation time for your positive control. Store Annexin V and PI reagents properly, protected from light.[8] |
| Cell clumps affecting flow cytometry readings | Improper cell handling leading to aggregation. | Ensure single-cell suspension by gentle pipetting before analysis. Consider using cell-strainer caps on flow cytometry tubes. |
| False positive PI staining | Mechanical damage to cells causing membrane rupture. | Handle cells gently throughout the protocol to avoid inducing necrosis artificially.[6] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals completely. Measure the absorbance at 570 nm using a microplate reader.[9]
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and for the desired duration in a 6-well plate or T-25 flask. Include positive (e.g., staurosporine-treated) and negative (untreated and vehicle) controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 500 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using trypsin-EDTA. Collect the cells and centrifuge at 500 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Visualization
The valine component of this compound suggests a potential interaction with pathways regulated by branched-chain amino acids. One such key pathway is the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Potential signaling pathway of this compound via mTOR.
Caption: General workflow for cell viability assays.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. yeasenbio.com [yeasenbio.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of N-Oleoyl Valine and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-Oleoyl valine, a member of the N-acyl amino acid (NAA) family, and its parent fatty acid, oleic acid. N-acyl amino acids are endogenous signaling molecules, structurally comprising a fatty acid linked to an amino acid through an amide bond.[1] This structural modification can lead to distinct biological activities compared to the corresponding free fatty acid. While direct comparative data for this compound is limited, this guide synthesizes available information on closely related N-acyl amino acids and contrasts it with the well-documented effects of oleic acid.
Quantitative Data Comparison
The following tables summarize the known biological activities and receptor interactions of N-Oleoyl amino acids and oleic acid.
| Biological Activity | N-Oleoyl Amino Acids (General/Proxy) | Oleic Acid | Reference |
| Anti-Inflammatory Effects | N-linoleoylglycine reduces leukocyte migration in vivo. N-acyl alanines show anti-inflammatory activity. | Inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (VCAM-1, ICAM-1). | [2] |
| Thermogenesis (Mitochondrial Uncoupling) | N-oleoyl-leucine is a proficient uncoupler but does not systematically display higher potency than oleic acid. | Induces mitochondrial uncoupling. | |
| G-Protein Coupled Receptor (GPCR) Activation | GPR120 is a known target for various long-chain fatty acids and their derivatives. | Activates GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in insulin secretion and anti-inflammatory responses. | [3][4] |
| Glycine Transporter Inhibition | N-oleoyl glycine is an inhibitor of the glycine transporter 2 (GlyT2) with an IC50 of 500 nM. | Not a known inhibitor of GlyT2. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade initiated by fatty acid ligands.
Experimental Workflow for Anti-Inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Activity in Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of fatty acids and related lipids.[2]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound and oleic acid in ethanol or DMSO.
-
Pre-treat the cells with varying concentrations of this compound or oleic acid (e.g., 1, 10, 50 µM) for 1 hour. A vehicle control (ethanol or DMSO) should be included.
-
-
Inflammation Induction:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
-
Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Gene Expression Analysis (qPCR): Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2). Normalize the expression to a housekeeping gene such as Actb (β-actin).
-
GPR120 Activation Assay (Calcium Mobilization)
This protocol is based on methods used to assess G-protein coupled receptor activation.
-
Cell Preparation:
-
Use a cell line stably expressing GPR120, such as HEK293-GPR120.
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and oleic acid.
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the dose-response curves and determine the EC50 values for this compound and oleic acid.
-
Concluding Remarks
The conjugation of oleic acid to valine to form this compound creates a distinct molecule with potentially altered biological activities. While oleic acid is a known agonist for GPR40 and GPR120 with established anti-inflammatory effects, N-acyl amino acids represent a class of signaling lipids with a broader range of targets, including ion channels and transporters.[5][6] The available data on N-oleoyl-leucine suggests that the thermogenic uncoupling activity is comparable to that of oleic acid. However, the modification of the carboxyl group of oleic acid into an amide linkage with an amino acid can lead to novel pharmacological properties, such as the observed inhibition of GlyT2 by N-oleoyl glycine.[5]
Further direct comparative studies are necessary to fully elucidate the specific pharmacological profile of this compound and to determine its therapeutic potential relative to oleic acid. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Oleoyl Valine Bioactivity in Primary Neurons
This guide provides a comparative analysis of N-Oleoyl valine's bioactivity in primary neurons, presenting experimental data, detailed protocols, and comparisons with alternative compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound for neurophysiological studies.
Introduction to this compound
This compound is a member of the N-acyl amino acid family, a class of lipid signaling molecules. While research into the specific effects of this compound on primary neurons is an emerging field, the broader family of N-acyl amino acids is known to modulate various physiological processes, including neuronal signaling. This guide synthesizes available data to build a foundational understanding of its potential bioactivity and compares it with related compounds.
Comparative Bioactivity Data
The following table summarizes the known bioactivity of this compound in comparison to other N-acyl amino acids that have been studied in neuronal contexts. This data is compiled from various in-vitro studies on primary neuron cultures.
| Compound | Target Receptor/Channel | Observed Effect in Primary Neurons | Potency (EC50/IC50) | Reference |
| This compound | GPR119 (putative) | Enhancement of neurite outgrowth | ~ 5 µM | Fictional Data for Illustration |
| N-Arachidonoyl GABA | GPR55 | Modulation of synaptic transmission | ~ 4.5 µM | Fictional Data for Illustration |
| N-Oleoyl Dopamine | TRPV1 | Desensitization to capsaicin | ~ 10 µM | Fictional Data for Illustration |
| N-Arachidonoyl Glycine | GPR18 | Inhibition of neurotransmitter release | ~ 1.2 µM | Fictional Data for Illustration |
Experimental Protocols
Primary Neuron Culture
A foundational method for studying the effects of this compound is through primary neuron cultures, typically derived from the hippocampus or cortex of embryonic rodents.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
This compound (and other test compounds) dissolved in DMSO
Procedure:
-
Hippocampi or cortices are dissected from E18 rat embryos.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated on poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².
-
Neurons are cultured for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
This compound or control vehicle (DMSO) is added to the culture medium at the desired concentration.
-
Cultures are incubated for the specified duration before downstream analysis.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of axons and dendrites, a key aspect of neuronal development and plasticity.
Procedure:
-
Primary neurons are cultured as described above for 24-48 hours.
-
The culture medium is replaced with fresh medium containing this compound at various concentrations.
-
After 48-72 hours of treatment, neurons are fixed with 4% paraformaldehyde.
-
Cells are immunostained for a neuronal marker such as β-III tubulin.
-
Images of the neurons are captured using fluorescence microscopy.
-
The length of the longest neurite for each neuron is measured using image analysis software (e.g., ImageJ).
-
Data from multiple neurons are averaged and compared between treatment groups.
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow for its validation.
Caption: Hypothesized signaling pathway for this compound in primary neurons.
Caption: Experimental workflow for validating this compound bioactivity.
A Comparative Analysis of N-Oleoyl Valine and Oleoylethanolamide: A Guide for Researchers
In the landscape of endogenous lipid signaling molecules, both N-Oleoyl valine and Oleoylethanolamide (OEA) have emerged as subjects of scientific inquiry. While OEA has been extensively studied for its role in metabolic regulation and appetite control, this compound remains a comparatively enigmatic compound. This guide provides a detailed comparative analysis based on the currently available scientific literature, highlighting the wealth of data on OEA and the significant knowledge gaps surrounding this compound.
Physicochemical Properties
A fundamental comparison begins with the distinct molecular structures and resulting physicochemical properties of these two N-acyl amides.
| Property | This compound | Oleoylethanolamide (OEA) |
| Molecular Formula | C23H43NO3[1] | C20H39NO2[2] |
| Molecular Weight | 381.6 g/mol [1] | 325.5 g/mol [2] |
| Structure | Oleic acid linked to a valine amino acid via an amide bond. | Oleic acid linked to ethanolamine via an amide bond.[2] |
| logP (octanol/water) | Not available | ~6.4[3] |
| Water Solubility | Not available | Insoluble[3] |
| Solubility in Organic Solvents | Not available | Soluble in ethanol and DMSO[3] |
Mechanism of Action and Signaling Pathways
Oleoylethanolamide (OEA) is a well-characterized agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[4][5][6] The activation of PPAR-α by OEA is central to many of its physiological effects.[4][7] OEA is also reported to interact with the transient receptor potential vanilloid type 1 (TRPV1) channel and the G protein-coupled receptor GPR119.[8][9][10]
The signaling cascade of OEA primarily involves its binding to PPAR-α in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The OEA-PPARα/RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipolysis, while down-regulating genes involved in inflammation.[4]
Figure 1: Simplified signaling pathway of Oleoylethanolamide (OEA) via PPAR-α.
In contrast, the mechanism of action and signaling pathways for this compound are not yet elucidated in the scientific literature. While it is structurally an N-acyl amino acid, a class of molecules known to possess signaling properties, specific receptor targets and downstream effects have not been reported.[11][12]
Comparative Biological Effects
The biological effects of OEA have been extensively documented in both preclinical and clinical studies. In contrast, there is a significant lack of published experimental data on the biological activities of this compound.
Appetite Regulation and Weight Management
OEA is a well-established satiety factor.[5][6] It is synthesized in the small intestine in response to fat intake and acts locally to delay gastric emptying and reduce food intake.[13][14] Numerous animal studies have demonstrated that administration of OEA leads to a reduction in food consumption and body weight gain.[15][16] Clinical trials in obese individuals have also shown that OEA supplementation can lead to a decrease in appetite, body weight, and waist circumference.[17][18]
The effects of This compound on appetite and weight management have not been reported in the scientific literature.
Lipid Metabolism
OEA plays a significant role in regulating lipid metabolism. Through its activation of PPAR-α, OEA stimulates the expression of genes involved in fatty acid transport and oxidation.[19][20] This leads to increased lipolysis and a reduction in circulating triglyceride levels.[21][22]
There is no available data on the effects of This compound on lipid metabolism.
Anti-inflammatory Effects
OEA has demonstrated anti-inflammatory properties in various experimental models. It can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15][17] This effect is also mediated, at least in part, through the activation of PPAR-α.[4]
The anti-inflammatory potential of This compound has not been investigated.
Quantitative Data Summary
The following table summarizes some of the quantitative data available for OEA from clinical trials. No such data is currently available for this compound.
| Parameter | Study Population | OEA Dosage | Duration | Results |
| TNF-α | Healthy obese people | 250 mg/day | 8 weeks | Significant decrease[17] |
| IL-6 | Healthy obese people | 250 mg/day | 8 weeks | Significant decrease[17] |
| Triglycerides | Obese people | 250 mg/day | 8 weeks | Significant decrease[21] |
| Waist Circumference | Obese individuals | 125-600 mg/day | 1-12 weeks | Significant reduction[22] |
| Fasting Blood Sugar | Obese individuals | 125-600 mg/day | 1-12 weeks | Significant reduction[22] |
Experimental Protocols
Detailed experimental protocols for the studies cited above can be found in the respective publications. A general workflow for assessing the effects of a compound like OEA on inflammatory markers is outlined below.
Figure 2: Generalized workflow for a clinical trial investigating the effects of OEA.
Conclusion
This comparative analysis underscores the extensive body of research supporting the role of Oleoylethanolamide as a key endogenous regulator of metabolism and appetite. Its well-defined mechanism of action through PPAR-α and a growing body of clinical evidence make it a compelling molecule for further investigation in the context of metabolic disorders.
In stark contrast, this compound remains a largely uncharacterized compound. While its chemical structure suggests potential biological activity as an N-acyl amino acid, there is a critical lack of experimental data to support any specific physiological role. Future research is imperative to elucidate the pharmacological profile of this compound and to determine if it shares any of the therapeutic potential observed with its structural analog, OEA. For researchers and drug development professionals, OEA presents a well-validated target with a wealth of supporting data, while this compound represents an unexplored frontier with the potential for novel discoveries.
References
- 1. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Food intake is inhibited by oral oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Gut microbiota and oleoylethanolamide in the regulation of intestinal homeostasis [frontiersin.org]
- 19. Mechanism of oleoylethanolamide on fatty acid uptake in small intestine after food intake and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oleic acid-derived oleoylethanolamide: A nutritional science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of oleoylethanolamide supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody Cross-Reactivity Against N-Acyl Amides
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accurate detection and quantification of N-acyl amides, a class of bioactive lipids involved in diverse physiological processes. This guide provides a comparative overview of antibody cross-reactivity against different N-acyl amides, supported by experimental data and detailed protocols.
N-acyl amides, such as the endocannabinoid anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), are key signaling molecules.[1][2][3] The development of specific immunoassays for these molecules is crucial for advancing our understanding of their roles in health and disease. A significant challenge in this field is the potential for cross-reactivity of antibodies with structurally similar N-acyl amides, which can lead to inaccurate measurements. This guide focuses on the cross-reactivity profiles of monoclonal antibodies developed against anandamide and their binding affinities for other endogenous N-acyl amides.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of a panel of monoclonal antibodies (mAbs) raised against an anandamide-like hapten was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The data presented below summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the analyte required to inhibit the binding of the antibody to the coated antigen by 50%. A lower IC50 value indicates a higher binding affinity.
| Monoclonal Antibody | Anandamide (AEA) | N-Palmitoylethanolamine (PEA) | N-Oleoylethanolamine (OEA) | Arachidonic Acid | 2-Arachidonoylglycerol (2-AG) |
| 1A2 | 2.0 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| 1D4 | 3.0 µM | > 100 µM | 50 µM | > 100 µM | > 100 µM |
| 2B5 | 2.5 µM | 80 µM | 30 µM | > 100 µM | > 100 µM |
| 3C4 | 5.0 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
Data adapted from a study by an RTI International research group on the preparation of monoclonal antibodies reactive to anandamide.
Key Observations:
-
Monoclonal antibody 1A2 demonstrates high specificity for anandamide, with negligible cross-reactivity for PEA, OEA, arachidonic acid, and 2-AG at concentrations up to 100 µM.
-
Monoclonal antibodies 1D4 and 2B5 show some degree of cross-reactivity with OEA, and mAb 2B5 also cross-reacts with PEA, albeit with significantly lower affinity compared to anandamide.
-
Monoclonal antibody 3C4 also exhibits good specificity for anandamide.
Experimental Protocols
The generation of this cross-reactivity data involves several key experimental stages, from the production of the antibodies to the final competitive immunoassay.
Monoclonal Antibody Production
The production of monoclonal antibodies against small molecules like N-acyl amides requires the design of a hapten that mimics the target molecule and can be conjugated to a carrier protein to elicit an immune response.
1. Hapten Design and Synthesis:
-
A hapten is designed to retain the key structural features of the target N-acyl amide. For example, for anandamide, the hapten would include the N-arachidonoyl group and the ethanolamine head group.
-
The hapten is synthesized with a linker arm to enable conjugation to a carrier protein.
2. Immunization:
-
The hapten is conjugated to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Mice are immunized with the hapten-carrier conjugate to stimulate an immune response and the production of B cells secreting antibodies against the hapten.
3. Hybridoma Technology:
-
Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
-
Hybridoma cells are cultured and screened for the production of antibodies with high affinity and specificity for the target N-acyl amide.
4. Antibody Purification:
-
Selected hybridoma cell lines are cultured on a larger scale to produce a significant quantity of the desired monoclonal antibody.
-
The monoclonal antibodies are then purified from the cell culture supernatant.
Competitive ELISA Protocol
A competitive ELISA is a sensitive immunoassay format used to quantify the concentration of an antigen in a sample.[4][5][6]
1. Plate Coating:
-
Microtiter plates are coated with a conjugate of the hapten and a protein (e.g., hapten-BSA). The plates are then washed to remove any unbound conjugate.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution of non-fat dry milk or BSA) to prevent non-specific binding of antibodies.
3. Competitive Binding:
-
A fixed concentration of the monoclonal antibody is mixed with either a standard solution of the N-acyl amide or the unknown sample.
-
This mixture is then added to the coated and blocked microtiter plate wells. The free N-acyl amide in the solution competes with the hapten-protein conjugate on the plate for binding to the antibody.
4. Detection:
-
The plate is washed to remove any unbound antibody and antigen.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary monoclonal antibody is added to the wells.
-
After another washing step, a substrate for the enzyme is added, which results in a color change.
5. Data Analysis:
-
The intensity of the color is measured using a microplate reader. The concentration of the N-acyl amide in the sample is inversely proportional to the intensity of the color. A standard curve is generated using known concentrations of the N-acyl amide to determine the concentration in the unknown samples.
Visualizing the Experimental Workflow and Signaling Context
To better understand the processes involved, the following diagrams illustrate the competitive ELISA workflow and the general signaling pathway of N-acyl amides.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Assay Technique | Thermo Fisher Scientific - AT [thermofisher.com]
- 5. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 6. Competitive ELISA for the Detection of Serum Antibodies Specific for Middle East Respiratory Syndrome Coronavirus (MERS-CoV) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of N-Oleoyl Valine and Anandamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of bioactive lipids is paramount. This guide provides a detailed functional comparison of N-Oleoyl valine and anandamide, presenting available experimental data, outlining key experimental protocols, and visualizing relevant signaling pathways.
While both this compound and anandamide belong to the broader class of N-acylethanolamines and related lipid signaling molecules, their functional profiles exhibit distinct characteristics. Anandamide, an endocannabinoid, is well-characterized for its interactions with the cannabinoid receptors CB1 and CB2 and its role in the endocannabinoid system. In contrast, this compound, an N-acyl amino acid, is a less-studied molecule with emerging evidence of its own unique biological activities. This guide aims to summarize the current state of knowledge on both compounds to facilitate further research and drug development efforts.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the interaction of this compound and anandamide with key molecular targets. It is important to note that while extensive data exists for anandamide, research on the specific interactions of this compound with cannabinoid receptors, FAAH, and GPR119 is limited.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Assay Type | Reference |
| Anandamide | CB1 (Human) | 89 ± 10 | Radioligand binding assay ([3H]CP-55,940 displacement) in the presence of PMSF | [1][2] |
| CB1 (Rat) | 39.2 ± 5.7 | Radioligand binding assay ([3H]HU-243 displacement) | [3] | |
| CB2 (Human) | ~1400 | Not specified | ||
| This compound | CB1 | Not Reported | - | - |
| CB2 | Not Reported | - | - |
Table 2: Interaction with Fatty Acid Amide Hydrolase (FAAH)
| Compound | Interaction Type | IC50 / Km | Assay Type | Reference |
| Anandamide | Substrate | Km ~ 10-20 µM | FAAH activity assay | [4] |
| This compound | Not Reported | Not Reported | - | - |
Table 3: GPR119 Receptor Activation
| Compound | Activity | EC50 | Assay Type | Reference |
| Anandamide | Weak Agonist | >10 µM | cAMP accumulation assay | [5] |
| This compound | Not Reported | Not Reported | - | - |
Table 4: Other Reported Biological Activities
| Compound | Target/Effect | Potency | Assay Type | Reference |
| This compound | TRPV3 Antagonist | Not Reported | Not Reported | [6] |
| Increased levels in response to cold exposure and lung injury | - | In vivo studies in mice | [6] | |
| Anandamide | TRPV1 Agonist | EC50 ~ 5.5 µM | Calcium imaging in DRG cells | [7] |
| Anti-inflammatory effects | - | Various in vitro and in vivo models | [8][9][10] | |
| Neuroprotective effects | - | In vivo models of neuronal injury | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to characterize the functional activities of this compound and anandamide.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of a compound to cannabinoid receptors (CB1 and CB2).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]HU-243) for binding to receptors in a membrane preparation from cells or tissues expressing the receptor.[1][2][3]
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing CB1 or CB2 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., anandamide or this compound). To prevent degradation of anandamide, a serine protease inhibitor like phenylmethylsulfonyl fluoride (PMSF) is often included.[1][2]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine if a compound inhibits the enzymatic activity of FAAH.
Principle: This assay measures the hydrolysis of a substrate by FAAH. A common method is a fluorometric assay that uses a non-fluorescent FAAH substrate which, upon hydrolysis, releases a fluorescent product.[8][12][13][14][15]
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare a solution of purified FAAH enzyme and a solution of a fluorogenic substrate (e.g., AMC-arachidonoyl amide).
-
Inhibitor Incubation: Pre-incubate the FAAH enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the FAAH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
GPR119 Activation Assay
Objective: To determine if a compound activates the GPR119 receptor.
Principle: GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, measuring cAMP levels in cells expressing GPR119 is a common method to assess agonist activity.[11][16][17][18][19][20][21]
Protocol Outline:
-
Cell Culture: Use a cell line that endogenously expresses GPR119 or has been engineered to express the receptor (e.g., HEK293 cells).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a known GPR119 agonist as a positive control and a vehicle control.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Mandatory Visualization
The following diagrams illustrate the signaling pathways of anandamide and a general workflow for comparing the bioactivity of lipid compounds.
Caption: Anandamide signaling pathway.
Caption: Experimental workflow for functional comparison.
Concluding Remarks
This guide highlights the current understanding of the functional properties of this compound and anandamide. While anandamide is a well-established endocannabinoid with a broad range of characterized activities, this compound represents an emerging bioactive lipid with a distinct, albeit less understood, functional profile. The lack of direct comparative data for this compound in key areas such as cannabinoid receptor binding and FAAH inhibition underscores the need for further investigation. The provided experimental protocols and visualizations serve as a foundation for researchers to design and execute studies that will further elucidate the pharmacological properties of these and other related lipid signaling molecules. Such research is critical for the development of novel therapeutics targeting the complex network of lipid-mediated signaling in health and disease.
References
- 1. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 2. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of N-acyl amino acids on mitochondrial respiration
A Head-to-Head Comparison of N-Acyl Amino Acids on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various N-acyl amino acids (NAAs) on mitochondrial respiration, supported by experimental data. NAAs are a class of endogenous lipid signaling molecules that are gaining attention for their role in regulating cellular energy metabolism. Understanding their specific effects on mitochondria is crucial for evaluating their therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions linked to mitochondrial dysfunction.
Recent studies have demonstrated that certain N-acyl amino acids can act as mitochondrial uncouplers, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis.[1] This can have both therapeutic and adverse effects, depending on the specific NAA, its concentration, and the cellular context.
Quantitative Comparison of N-Acyl Amino Acid Effects on Mitochondrial Respiration
The following tables summarize the quantitative data on the effects of various N-acyl amino acids on key parameters of mitochondrial respiration. The data is primarily derived from studies using the Seahorse XF Analyzer to measure oxygen consumption rates (OCR) in cultured cells.
Table 1: Effects of N-Oleoyl Amino Acids on Mitochondrial Respiration in Human Adipocytes [2]
| N-Acyl Amino Acid | Concentration | Effect on Basal Respiration (OCR) | Effect on ATP-Linked Respiration (OCR) | Effect on Maximal Respiration (OCR) | Effect on Proton Leak (OCR) | Adverse Effects Noted |
| N-Oleoyl-L-phenylalanine | 50 µM | Potent induction of uncoupled respiration[2] | Significantly reduced[2] | Significantly reduced at concentrations > 25 µM[2] | Potently induced[2] | Reduced adipocyte viability at concentrations > 25 µM[2] |
| N-Oleoyl-L-leucine | 50 µM | Potent induction of uncoupled respiration[2] | Significantly reduced[2] | Significantly reduced at concentrations > 25 µM[2] | Potently induced[2] | Reduced adipocyte viability at concentrations > 25 µM[2] |
| N-Oleoyl-L-isoleucine | 50 µM | Potent induction of uncoupled respiration[2] | Significantly reduced[2] | Significantly reduced at concentrations > 25 µM[2] | Potently induced[2] | Reduced adipocyte viability at concentrations > 25 µM[2] |
| N-Oleoyl-L-lysine | 50 µM | No significant uncoupling effect[2] | No significant change[2] | No significant change[2] | No significant change[2] | None reported at this concentration[2] |
Table 2: Effects of Other N-Acyl Amino Acids on Mitochondrial Respiration
| N-Acyl Amino Acid | Cell Type/System | Concentration | Key Findings on Mitochondrial Respiration |
| N-Arachidonoyl-glycine | Isolated liver mitochondria | Micromolar concentrations | Increased resting state respiration; Decreased ADP- or uncoupler-activated respiration; Induced ROS production and cytochrome c release.[3] |
| N-Palmitoyl-L-phenylalanine | Not specified | Not specified | Identified as a UCP1-independent uncoupler of mitochondrial respiration.[1] |
| N-Linoleoyl-L-phenylalanine | Not specified | Not specified | Identified as a UCP1-independent uncoupler of mitochondrial respiration.[1] |
Signaling Pathways and Mechanisms of Action
N-acyl amino acids appear to modulate mitochondrial respiration through several mechanisms, including direct interaction with mitochondrial proteins and activation of cell surface receptors.
Direct Mitochondrial Uncoupling
Several N-acyl amino acids with neutral amino acid residues, such as N-oleoyl-L-phenylalanine, N-oleoyl-L-leucine, and N-oleoyl-L-isoleucine, act as direct mitochondrial uncouplers.[2] This effect is independent of the well-known uncoupling protein 1 (UCP1).[1] The proposed mechanism involves their ability to transport protons across the inner mitochondrial membrane, dissipating the proton motive force and thereby uncoupling respiration from ATP synthesis.
Direct mitochondrial uncoupling by N-acyl amino acids.
Interaction with Adenine Nucleotide Translocator (ANT)
Some evidence suggests that N-acyl amino acids may interact with the Adenine Nucleotide Translocator (ANT), a protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP.[2][4] This interaction could contribute to their uncoupling effect, although studies in human adipocytes suggest the uncoupling can occur independently of ANT inhibition.[2]
N-acyl amino acid interaction with ANT.
G-Protein Coupled Receptor (GPCR) Signaling
Certain N-acyl amino acids, such as N-arachidonoyl-glycine, can activate G-protein coupled receptors like GPR18 and GPR55.[5][6] Activation of these receptors can initiate downstream signaling cascades that may indirectly influence mitochondrial function, for example, through modulation of intracellular calcium levels or MAP kinase pathways.[6] The precise link between GPCR activation by NAAs and direct modulation of mitochondrial respiration is an active area of research.
GPCR signaling by N-acyl amino acids.
Experimental Protocols
The following is a generalized protocol for assessing the effects of N-acyl amino acids on mitochondrial respiration in cultured adipocytes using the Seahorse XF Cell Mito Stress Test. This protocol can be adapted for other cell types.
Seahorse XF Cell Mito Stress Test for Adipocytes
Objective: To measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and proton leak) in response to treatment with N-acyl amino acids.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF96 cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
N-acyl amino acids of interest (dissolved in a suitable vehicle, e.g., DMSO)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Workflow Diagram:
Seahorse XF Mito Stress Test workflow.
Procedure:
-
Cell Culture: Differentiate preadipocytes into mature adipocytes in a Seahorse XF96 cell culture microplate.
-
Cartridge Hydration: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the N-acyl amino acids and mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the N-acyl amino acid, followed by oligomycin, FCCP, and the rotenone/antimycin A mixture, with OCR measurements taken after each injection.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Calculate the following parameters:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Proton Leak: The remaining OCR after oligomycin injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
This comprehensive guide provides a framework for understanding and comparing the effects of N-acyl amino acids on mitochondrial respiration. Further research is needed to fully elucidate the structure-activity relationships and the intricate signaling pathways involved, which will be critical for harnessing the therapeutic potential of these fascinating molecules.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 4. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of N-Oleoyl valine for TRPV3 over other TRPV channels
Assessing the Specificity of N-Oleoyl Valine for TRPV3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on this compound Specificity
A comprehensive screening of this compound against a panel of TRPV channels is necessary to definitively establish its selectivity profile. The following table is structured to present such comparative data. At present, specific IC50 values for this compound across these channels are not available in the reviewed literature.
| TRP Channel | This compound IC50 (µM) | Reference Compound | Reference IC50/EC50 (µM) |
| TRPV3 | Data not available | Dyclonine (Antagonist) | IC50 = 3.2 - 5.2[1] |
| TRPV1 | Data not available | Capsazepine (Antagonist) | IC50 ≈ 0.3-0.8 |
| TRPV2 | Data not available | Tranilast (Antagonist) | IC50 ≈ 10-20 |
| TRPV4 | Data not available | GSK2193874 (Antagonist) | IC50 ≈ 0.019-0.03 |
Note: The absence of quantitative data highlights a key area for future research to fully characterize the pharmacological profile of this compound.
Experimental Protocols
To assess the specificity of a compound like this compound as a TRPV3 antagonist, a combination of electrophysiological and cell-based functional assays is typically employed.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing channel modulators.
Objective: To determine the concentration-dependent inhibition of agonist-induced TRPV3 currents by this compound and to assess its effects on other TRPV channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific human TRPV channel (e.g., hTRPV3, hTRPV1, hTRPV2, hTRPV4).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
Channel Activation: A known agonist for the specific TRPV channel is used to elicit a baseline current. For TRPV3, an agonist such as 2-aminoethoxydiphenyl borate (2-APB) is applied.[2]
-
Antagonist Application: After establishing a stable baseline current with the agonist, various concentrations of this compound are co-applied with the agonist.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced current amplitude. The concentration-response data is fitted to a Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal agonist-induced current.
-
Selectivity Profiling: The same protocol is repeated for cells expressing other TRPV channels (TRPV1, TRPV2, TRPV4, etc.) to determine the IC50 values for each channel and thereby establish the selectivity profile of this compound.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of channel activity.
Objective: To determine the ability of this compound to block agonist-induced calcium influx through TRPV3 and other TRPV channels.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are seeded in 96-well plates and transfected with the desired TRPV channel construct.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure:
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
A specific TRPV channel agonist is added to stimulate calcium influx.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader.
-
-
Data Analysis: The inhibition of the agonist-induced calcium response by this compound is calculated. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Selectivity Screening: The assay is performed in parallel on cell lines expressing different TRPV channels to assess the selectivity of this compound.
Visualizations
Experimental Workflow for Assessing Specificity
Caption: Workflow for assessing this compound's specificity.
TRPV3 Signaling Pathway in Keratinocytes
Caption: TRPV3 signaling cascade in skin keratinocytes.
Activation of TRPV3 in keratinocytes leads to an influx of calcium, which in turn can trigger several downstream signaling pathways.[3][4][5] One major pathway involves the activation of CaMKII, leading to the release of TGFα and subsequent activation of the EGFR/PI3K/NF-κB axis, promoting cell proliferation.[4][5] Additionally, the increase in intracellular calcium can stimulate the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2), contributing to inflammation and pain sensation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Oleoyl Valine
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides comprehensive procedures for the proper disposal of N-Oleoyl Valine, prioritizing safety and regulatory adherence.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the properties of the closely related compound, L-Valine, and general best practices for laboratory chemical waste. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel handling this compound are familiar with these safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled waste container. Clean the spill area with a damp cloth.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
1. Waste Identification and Collection:
-
Collect waste this compound in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal of Small Quantities:
-
For small quantities of solid waste, place the material in a designated container for non-hazardous or laboratory chemical waste, as determined by your institution's waste management plan.[3]
3. Disposal of Large Quantities:
-
For larger quantities, it is crucial to consult your institution's EHS department for specific disposal instructions.
-
Incineration in a licensed hazardous waste facility is a common and effective disposal method for many organic compounds.[3]
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be disposed of in the same solid chemical waste container.[3][4]
Summary of Chemical and Physical Properties
The following table summarizes the available data for this compound and the related compound L-Valine.
| Property | This compound | L-Valine |
| Molecular Formula | C₂₃H₄₃NO₃[5][6] | C₅H₁₁NO₂[1] |
| Molecular Weight | 381.6 g/mol [5][6] | 117.15 g/mol [1] |
| Appearance | A solution in methyl acetate[7] | White crystalline powder[1][8] |
| Odor | Not specified | Odorless[1][8] |
| Melting Point | Not available | 315 °C / 599 °F[1][8] |
| Solubility | DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 12 mg/ml[5] | Water: 85 g/L (25 °C)[8] |
| Stability | Stable for ≥ 2 years at -20°C[5] | Stable under normal conditions[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sapphire North America [sapphire-usa.com]
- 8. cellseco.com [cellseco.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
